molecular formula C8H17NO2 B2480987 Tert-butyl 2-(methylamino)propanoate CAS No. 1173397-14-2

Tert-butyl 2-(methylamino)propanoate

Cat. No.: B2480987
CAS No.: 1173397-14-2
M. Wt: 159.229
InChI Key: XDNKVSNTIKZEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(methylamino)propanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(methylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(methylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKVSNTIKZEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173397-14-2
Record name tert-butyl 2-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Methylated Amino Acid Building Blocks for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification, the substitution of a hydrogen atom with a methyl group on the amide nitrogen, profoundly influences a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and membrane permeability.[1][2] By introducing localized conformational constraints, N-methylation can pre-organize a peptide into its bioactive conformation, leading to improved receptor affinity and selectivity.[1] Furthermore, the removal of the amide proton and the added steric bulk can protect the peptide from proteolytic degradation, significantly increasing its in vivo half-life.[1][3] This technical guide provides a comprehensive overview of the core principles and practical methodologies associated with the use of N-methylated amino acid building blocks in peptide synthesis. It delves into the synthesis of these crucial building blocks, their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), the inherent challenges and their solutions, and the profound impact of this modification on the final peptide's properties.

The Rationale for N-Methylation: Enhancing Peptide Therapeutics

Peptides are highly selective and potent therapeutic agents, but their clinical application is often hampered by poor metabolic stability and low oral bioavailability.[4] N-methylation offers a strategic solution to these limitations by fundamentally altering the physicochemical properties of the peptide backbone.

The key advantages of incorporating N-methylated amino acids include:

  • Increased Proteolytic Resistance: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby extending the peptide's half-life in biological systems.[1][3]

  • Enhanced Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[5] This modification can disrupt the formation of intramolecular hydrogen bonds that favor a soluble, "hydrophilic" conformation, instead promoting a more membrane-permeable, "hydrophobic" state, which is often crucial for oral absorption.[6][7][8][9]

  • Conformational Control: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide backbone, influencing the local conformation. This can be leveraged to stabilize specific secondary structures, such as β-turns, and to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][10]

  • Improved Solubility: In some cases, particularly with aggregation-prone sequences, N-methylation can disrupt interchain hydrogen bonding, leading to increased solubility.[11]

The decision to incorporate N-methylated amino acids should be driven by a clear understanding of the desired therapeutic properties. A careful, residue-by-residue analysis is crucial to identify positions where methylation will confer the desired benefits without disrupting essential receptor interactions.[5]

Synthesis of Fmoc-Protected N-Methylated Amino Acid Building Blocks

While a limited selection of Fmoc-N-methylated amino acids are commercially available, they are often expensive.[12] Therefore, efficient in-house synthesis of these building blocks is a valuable capability for any peptide chemistry lab. Several methods have been developed, with the Biron-Kessler method being one of the most effective and widely used.[12] This approach, based on the work of Fukuyama and Miller and Scanlan, involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which acidifies the amide proton, facilitating its methylation.[12][13][14]

A robust and efficient protocol for the solid-phase synthesis of Fmoc-N-methyl-amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed.[12]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol outlines the synthesis of an Fmoc-N-methylated amino acid on 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-protected amino acid and collidine. Agitate the mixture to load the amino acid onto the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Sulfonylation: Wash the resin thoroughly with DMF. Add a solution of o-NBS-Cl and collidine in DCM to protect the α-amino group.

  • Methylation: Wash the resin with DMF. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF to methylate the sulfonamide nitrogen.[12]

  • Desulfonylation: Wash the resin with DMF. Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group.

  • Fmoc Protection: Wash the resin with DMF. Add a solution of Fmoc-OSu in DMF to protect the newly formed N-methyl amine.

  • Cleavage from Resin: Wash the resin with DCM. Treat the resin with 1% TFA in DCM to cleave the Fmoc-N-methyl-amino acid from the resin while keeping side-chain protecting groups intact.[12]

Synthesis_Workflow

Incorporating N-Methylated Amino Acids into Peptides: Challenges and Strategies

The primary synthetic challenge when incorporating N-methylated amino acids into a growing peptide chain via SPPS is the steric hindrance imposed by the methyl group.[5] This steric bulk significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation sluggish and often incomplete with standard coupling reagents.[5] This can lead to lower crude yields and purity, with deletion sequences being a common side product.[5]

Overcoming Steric Hindrance: Specialized Coupling Reagents

To drive the coupling reaction to completion, more powerful activating reagents are required. While standard carbodiimide-based reagents like DIC/HOBt can be used, they often result in low yields.[3] Uronium/aminium and phosphonium salt-based reagents are generally more effective.

Coupling ReagentReagent TypeEfficacy for N-Methylated CouplingsNotes
HATU Uronium SaltHighly EffectiveOne of the most successful reagents for coupling sterically hindered amino acids.[11][15]
HCTU/TBTU Uronium SaltLess Effective than HATUCan be used, but may require longer reaction times or double coupling.[11]
PyBOP/PyAOP Phosphonium SaltHighly EffectiveExcellent choices, especially in the presence of an additive like HOAt.[11][16]
PyBrOP Phosphonium SaltVery Highly EffectiveA more reactive reagent suitable for particularly difficult couplings.[11][17]
COMU Uronium SaltHighly EffectiveA modern, safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[17]
Optimized Coupling Protocols

In addition to using potent coupling reagents, optimizing the reaction conditions is crucial for successful incorporation of N-methylated residues.

  • Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve yields.

  • Elevated Temperatures: Microwave-assisted peptide synthesis can be particularly beneficial for driving difficult couplings to completion by providing controlled and rapid heating.[6][8]

  • Double Coupling: If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents should be performed.

  • Monitoring the Reaction: Standard ninhydrin tests are ineffective for monitoring couplings to secondary amines. The bromophenol blue test is a reliable alternative to assess the completion of the coupling reaction.[11]

Experimental Protocol: SPPS Coupling of an Fmoc-N-Methyl-Amino Acid using HATU

This protocol provides a general procedure for coupling an Fmoc-N-methylated amino acid during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide-resin using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Take a small sample of the resin and perform the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3-5.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

SPPS_Cycle

On-Resin N-Methylation: An Alternative Strategy

An alternative to the synthesis and incorporation of pre-formed N-methylated amino acid building blocks is the direct N-methylation of the peptide while it is still attached to the solid support.[6][8] This "on-resin" approach can be advantageous for creating peptide libraries for screening purposes, as it allows for the rapid generation of analogs with N-methylation at various positions.[6][8]

The most common on-resin methylation method also utilizes the o-NBS protecting group strategy, similar to the building block synthesis.[13]

Key Steps in On-Resin N-Methylation:
  • Fmoc Deprotection: The N-terminal amino acid to be methylated is deprotected.

  • Sulfonylation: The free amine is protected with o-NBS-Cl.

  • Methylation: The sulfonated peptide-resin is treated with a methylating agent and a base.

  • Desulfonylation: The o-NBS group is removed, revealing the N-methylated amine, which is then ready for the next coupling step.

While this method offers flexibility, it adds several steps to the SPPS cycle and requires careful optimization to avoid side reactions. The removal of the o-NBS group can sometimes be sequence-dependent and incomplete.[13]

Analytical Characterization of N-Methylated Peptides

The introduction of N-methylated residues can complicate the analytical characterization of the final peptide. A common phenomenon observed during HPLC analysis is the appearance of multiple peaks for a single, pure N-methylated peptide.[16][18] This is due to the slow interconversion between the cis and trans conformers of the N-methylated amide bond.[10]

Key Analytical Considerations:

  • HPLC Analysis: It is important to recognize that peak broadening or the presence of multiple, closely eluting peaks may not necessarily indicate impurities but rather the presence of conformers. Running the HPLC at elevated temperatures can sometimes coalesce these peaks into a single, sharper peak.

  • Mass Spectrometry: Mass spectrometry is an indispensable tool for confirming the correct mass of the N-methylated peptide and for sequencing via MS/MS fragmentation.[19]

  • NMR Spectroscopy: For detailed structural elucidation, 2D NMR techniques such as ROESY or NOESY can be used to determine the cis/trans isomeric ratio and to solve the three-dimensional structure of the peptide in solution.[19]

Conclusion

N-methylated amino acid building blocks are invaluable tools for peptide drug discovery, offering a proven strategy to overcome the inherent pharmacokinetic limitations of natural peptides. While their incorporation presents synthetic challenges due to steric hindrance, these can be effectively addressed through the use of powerful coupling reagents, optimized reaction conditions, and careful monitoring. A thorough understanding of the synthesis of these building blocks, the nuances of their incorporation into peptide sequences, and the potential analytical complexities is essential for any researcher aiming to leverage the power of N-methylation to develop next-generation peptide therapeutics.

References

  • Biron, E., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9.
  • White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Bock, J. E., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Reichart, T. M., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
  • LifeTein. (2025).
  • BenchChem. (2025).
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Teixidó, M., et al. (2005).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Grisoni, F. (n.d.).
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Sharma, A., et al. (2018).
  • BenchChem. (2025). Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • BenchChem. (2025).
  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Reagents, Chemicals and Labware.
  • BenchChem. (2025).
  • Kalita, A., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.
  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Kalita, A., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.
  • Rios, J. L., et al. (2021).
  • Sasaki, Y., et al. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.
  • LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein.
  • LifeTein. (n.d.).
  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Zuckermann, R. N., et al. (2015). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. PMC.
  • Zhang, W., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Al-awar, R. S., et al. (2004). N-methyl amino acids.

Sources

Optimizing N-Methylated Peptide Synthesis: A Technical Guide to Tert-butyl 2-(methylamino)propanoate Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt vs. Free Base Dilemma

Tert-butyl 2-(methylamino)propanoate (also known as N-methyl-L-alanine tert-butyl ester ) is a critical building block in the synthesis of peptidomimetics, particularly for N-methylated peptides which exhibit "chameleon-like" properties—improving membrane permeability and proteolytic stability.[1]

However, a critical dichotomy exists in its handling:

  • The Hydrochloride Salt (HCl): The commercially available, shelf-stable solid. It is chemically inert until processed.[1]

  • The Free Base: The reactive, nucleophilic species required for peptide coupling. It is physically unstable, prone to rapid degradation, and typically exists as a viscous oil.

Core Directive: This guide details why the free base should never be isolated for storage and provides the exact in situ neutralization protocols required to utilize the stable HCl salt effectively.

Physicochemical Profile: HCl Salt vs. Free Base[1][2]

The following table contrasts the two forms. Note the distinct difference in stability, which dictates the experimental workflow.

FeatureHydrochloride Salt (HCl)Free Base (Neutral Amine)
CAS Number 103614-40-0112985-16-0 (Generic)
Physical State White to off-white crystalline powderColorless to pale yellow viscous oil
Shelf Stability High (Years at +4°C, desiccated)Very Low (Hours/Days at RT)
Hygroscopicity Moderate (Must be kept dry)N/A (Oil)
Reactivity Non-nucleophilic (Protected amine)Nucleophilic (Ready to couple)
Primary Degradation Hydrolysis (if wet)Diketopiperazine (DKP) Cyclization
Storage Requirement Desiccator / Refrigerator (+4°C)Do Not Store (Use immediately)
Expert Insight: The N-Methyl Effect

The N-methyl group eliminates a hydrogen bond donor on the amide backbone.[1] While this improves the final peptide's solubility and permeability, it creates steric hindrance during coupling.[2] Furthermore, in the free base form, the N-methyl group favors a cis-amide conformation, which pre-organizes the molecule for intramolecular cyclization (DKP formation), leading to rapid loss of the starting material.

The Instability Mechanism: The "Free Base Trap"

Researchers often attempt to extract the free base to "simplify" the coupling reaction. This is a critical error. Once the amine is deprotonated, it can attack the ester of a neighboring molecule (intermolecular) or, if part of a dipeptide, its own C-terminus (intramolecular).

Visualization: Degradation & Activation Pathways

The following diagram illustrates the transformation from the stable HCl salt to the reactive free base and the competing pathways of successful coupling vs. DKP degradation.

G cluster_0 Critical Process Window HCl HCl Salt (Stable Solid) Base Free Base (Reactive Oil) HCl->Base Neutralization (DIPEA/NMM) Coupling Successful Peptide Coupling Base->Coupling Activated Acid (HATU/HOAt) DKP Diketopiperazine (Dead End Product) Base->DKP Self-Cyclization (Slow if Monomer, Fast if Dipeptide)

Figure 1: The "Critical Process Window" highlights the transient nature of the free base. If not coupled immediately, the risk of side reactions increases.

Experimental Protocols

Protocol A: In Situ Neutralization & Coupling (Recommended)

This protocol avoids isolation of the free base, minimizing DKP formation and hydrolysis.

Reagents:

  • Tert-butyl 2-(methylamino)propanoate HCl[1][3][4][5][6]

  • Fmoc-Amino Acid-OH (Partner)

  • Coupling Agent: HATU (Preferred for N-methyl sterics) or COMU.[1]

  • Additive: HOAt (Essential to reduce racemization and boost reactivity).[1]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow:

  • Activation (Pre-activation is risky):

    • Dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Note: Do not add base yet. Pre-activation of the acid before adding the N-methyl amine can sometimes lead to epimerization.[1] However, for hindered N-methyl couplings, simultaneous addition is often preferred.

  • Salt Dissolution:

    • In a separate vial, dissolve Tert-butyl 2-(methylamino)propanoate HCl (1.0 eq) in minimal DMF.

  • The "One-Pot" Addition:

    • Add the amine salt solution to the amino acid/HATU mixture.[2]

    • Immediately add DIPEA (2.5 - 3.0 eq).

    • Calculation: 1.0 eq to neutralize the HCl salt + 1.0 eq for the activation + excess to maintain basic pH (~8-9).[1]

  • Reaction Monitoring:

    • Stir under Nitrogen/Argon for 2–16 hours.

    • Validation: Use the Chloranil Test or Bromophenol Blue test.[1]

    • Critical: The standard Ninhydrin (Kaiser) test does not work reliably for secondary amines like N-methylalanine.[1] It will not turn the characteristic dark blue.

Protocol B: Synthesis of the HCl Salt (If Commercial Stock Unavailable)

If you must synthesize the building block from N-methyl-L-alanine.[1]

  • Esterification:

    • Suspend N-methyl-L-alanine in Tert-butyl acetate (solvent and reagent).[1]

    • Add Perchloric acid (HClO₄) (catalytic amount) or concentrated H₂SO₄.[1]

    • Stir at room temperature for 18–24 hours.

  • Workup (The Critical Step):

    • Cool the mixture.

    • Extract with 0.5N NaOH (cold) to remove unreacted acid.[1]

    • Dry the organic layer (containing the Free Base) with MgSO₄.

    • Immediate Salt Formation: Filter the drying agent and immediately bubble dry HCl gas into the solution or add a solution of HCl in Dioxane/Ether.[1]

    • The white precipitate (HCl salt) forms instantly. Filter and dry under vacuum.

Workflow Visualization

The following diagram outlines the decision logic and workflow for handling this specific building block.

Workflow Start Start: N-Me-Ala-OtBu Source CheckForm Check Form Start->CheckForm Is_HCl HCl Salt (Solid) CheckForm->Is_HCl Is_Base Free Base (Oil) CheckForm->Is_Base Action_HCl Store in Desiccator (-20°C or +4°C) Is_HCl->Action_HCl Action_Base DANGER: High Instability Do not store. Use immediately. Is_Base->Action_Base Prep Prepare Coupling Reaction (DMF, N2 atm) Action_Base->Prep If viable Action_HCl->Prep Mix Add Fmoc-AA-OH + HATU + HOAt (No Base Yet) Prep->Mix Add_Salt Add N-Me-Ala-OtBu HCl Mix->Add_Salt Neutralize Add DIPEA (3.0 eq) Initiate Coupling Add_Salt->Neutralize Monitor Monitor: Bromophenol Blue (NOT Ninhydrin) Neutralize->Monitor

Figure 2: Operational workflow emphasizing the handling of the HCl salt and the specific order of addition for coupling.

Troubleshooting & Quality Control

Incomplete Coupling (Steric Hindrance)

The N-methyl group creates significant steric bulk.[1][7] If the reaction stalls:

  • Re-coupling: Do not just add more reagent.[1] Filter (if solid phase) and restart with fresh reagents.

  • Switch Reagents: Move from HATU to PyAOP or PyBrOP , which are often superior for N-methylated amines.[1]

  • Microwave: Microwave-assisted synthesis (50°C–75°C) significantly improves yields for N-methyl couplings.[1]

Monitoring the Reaction

As noted, the Kaiser test is a false-negative trap.

  • Bromophenol Blue Test:

    • Reagent: 0.05% Bromophenol Blue in DMA.[1]

    • Result: Blue = Free secondary amine present (Incomplete).[1] Yellow/Green = Acylated (Complete).[1]

  • Chloranil Test:

    • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde.[1]

    • Result: Blue/Green precipitate indicates free secondary amine.[1]

Storage Degradation

If your HCl salt turns into a sticky yellow gum, it has likely absorbed moisture, hydrolyzed, and begun to degrade. Discard it. Recrystallization is difficult and rarely worth the yield loss compared to buying fresh stock.[1]

References

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids: Strategies for Synthesis and Integration into Peptides.[1] Mini-Reviews in Medicinal Chemistry. Link

  • Teixidó, M., et al. (2005).[2] Solid-Phase Synthesis of N-Methylated Peptides: A Review. Journal of Peptide Science, 11(2), 72-84. Link

  • PubChem. (2025).[1] Tert-butyl 2-(methylamino)propanoate hydrochloride - Compound Summary. National Library of Medicine. Link

  • Coste, J., et al. (1991). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP. Tetrahedron Letters, 32(17), 1967-1970. Link[1]

Sources

Difference between Sarcosine and N-Methyl-L-alanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Sarcosine and N-Methyl-L-alanine tert-butyl ester

Executive Summary

This technical guide delineates the structural, functional, and synthetic distinctions between Sarcosine (N-methylglycine) and N-Methyl-L-alanine tert-butyl ester . While both compounds share an N-methylated amino acid core, their applications in drug discovery are orthogonal. Sarcosine is a naturally occurring metabolite and NMDA receptor modulator, primarily investigated for its biological activity in schizophrenia and prostate cancer. In contrast, N-Methyl-L-alanine tert-butyl ester is a precision-engineered synthetic building block, designed solely as a protected intermediate for incorporating conformational constraints into peptide therapeutics. This guide provides a rigorous analysis of their physicochemical properties, synthetic protocols, and experimental utility.

Structural & Physicochemical Characterization

The fundamental divergence lies in chirality and protecting group chemistry. Sarcosine is the simplest achiral N-methyl amino acid, whereas N-Methyl-L-alanine tert-butyl ester is a chiral, orthogonally protected scaffold.

Table 1: Comparative Physicochemical Profile

FeatureSarcosine N-Methyl-L-alanine tert-butyl ester
IUPAC Name 2-(Methylamino)acetic acidtert-Butyl (2S)-2-(methylamino)propanoate
CAS Number 107-97-1103614-40-0 (HCl salt)
Formula C₃H₇NO₂C₈H₁₇NO₂
Molecular Weight 89.09 g/mol 159.23 g/mol (Free base)
Chirality Achiral (Glycine derivative)Chiral (L-Alanine derivative, S-config)
State (RT) Deliquescent crystalline solidViscous oil (Free base) / White solid (HCl)
Solubility Highly soluble in H₂O, polar organic solventsSoluble in DCM, EtOAc, MeOH; Low H₂O solubility
Functionality Zwitterionic metabolite; NMDA co-agonistProtected synthetic intermediate (C-term ester)
pKa (approx)

-COOH: 2.2,

-NH: 10.0

-NH: ~8.0 (Ester lowers pKa)
Structural Visualization

The following diagram contrasts the functional groups and stereochemistry of the two compounds.

Structures cluster_0 Sarcosine (Natural Metabolite) cluster_1 N-Methyl-L-alanine tert-butyl ester (Synthetic Tool) Sarc Sarcosine (N-Methylglycine) Sarc_Func Free Acid (COOH) Secondary Amine Achiral Sarc->Sarc_Func NMA N-Me-L-Ala-OtBu NMA_Func tert-Butyl Ester (Protection) Secondary Amine Chiral (L-Isomer) NMA->NMA_Func

Figure 1: Structural comparison highlighting the protecting group strategy (tert-butyl ester) and chirality differences.

Synthetic Utility & Reactivity

Sarcosine: Biological Reagent

In the laboratory, Sarcosine is typically used "as-is" for biological assays (e.g., GlyT1 inhibition studies). It is rarely used as a starting material for complex synthesis due to the lack of side chains, though it serves as a standard for checking N-methylation detection methods.

N-Methyl-L-alanine tert-butyl ester: The Peptide Chemist’s Tool

This compound is critical for Peptidomimetics . The introduction of the N-methyl group eliminates the amide proton, preventing hydrogen bonding and restricting the backbone dihedral angles (


). This induces a cis-peptide bond preference, often used to lock bioactive conformations or improve proteolytic stability.

Why the tert-butyl ester? The tert-butyl (OtBu) group is acid-labile (removed by TFA) but stable to basic conditions (e.g., piperidine used in Fmoc removal). This makes N-Methyl-L-alanine tert-butyl ester ideal for solution-phase convergent synthesis where the C-terminus must remain protected while the N-terminus is coupled.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of N-Methyl-L-alanine tert-butyl ester

Direct methylation of L-alanine tert-butyl ester often leads to dimethylation. The "Boc-Strategy" is the industry standard for maintaining chiral purity and mono-methylation.

Reagents: Boc-L-Alanine, Methyl Iodide (MeI), Sodium Hydride (NaH), tert-Butyl Alcohol (t-BuOH), EDC·HCl, DMAP.[1]

Step 1: N-Methylation of Boc-L-Alanine (Benoiton Method)

  • Dissolve Boc-L-Alanine (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to 0°C. Add MeI (80 mmol, excess).

  • Carefully add NaH (60% dispersion, 30 mmol) portion-wise. Caution: H₂ gas evolution.

  • Stir at room temperature for 24h.

  • Quench with water, acidify with citric acid, and extract with EtOAc.

  • Result: Boc-N-Me-L-Ala-OH. (Yield: ~90-95%).[1]

Step 2: tert-Butyl Esterification

  • Dissolve Boc-N-Me-L-Ala-OH (10 mmol) in DCM (30 mL).

  • Add t-BuOH (20 mmol) and DMAP (1 mmol).

  • Add EDC·HCl (12 mmol) at 0°C. Stir overnight.

  • Wash with 1N HCl, sat. NaHCO₃, and brine.

  • Result: Boc-N-Me-L-Ala-OtBu.

Step 3: Selective Boc Deprotection

  • Dissolve intermediate in 4M HCl in Dioxane (or neat Formic Acid if t-Bu ester is sensitive, though HCl/Dioxane is standard for Boc removal vs t-Bu ester retention if timed correctly, often selective cleavage is difficult. Alternative: Use Z-N-Me-L-Ala-OtBu and hydrogenate).

    • Correction for High Purity: The most robust route to the free amine ester is starting with Cbz-N-Me-L-Ala-OH .

    • Revised Step 3 (Hydrogenolysis): Dissolve Cbz-N-Me-L-Ala-OtBu in MeOH. Add 10% Pd/C. Stir under H₂ (1 atm) for 2h. Filter through Celite.[2]

  • Final Product: N-Methyl-L-alanine tert-butyl ester .

Synthesis Workflow Diagram

Synthesis cluster_conditions Key Control Points Start Start: Cbz-L-Alanine Step1 1. N-Methylation (MeI, Ag2O or NaH) Start->Step1 Inter1 Intermediate: Cbz-N-Me-L-Ala-OH Step1->Inter1 Note1 Prevents Racemization Step1->Note1 Step2 2. Esterification (t-BuOH, EDC, DMAP) Inter1->Step2 Inter2 Intermediate: Cbz-N-Me-L-Ala-OtBu Step2->Inter2 Step3 3. Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Target: N-Methyl-L-alanine tert-butyl ester Step3->Final Note2 Preserves t-Butyl Ester Step3->Note2

Figure 2: Synthetic workflow utilizing the Cbz-protection strategy to ensure optical purity and selective deprotection.

Analytical Profiling

Trustworthy identification requires checking specific NMR signatures.

Sarcosine (D₂O, 400 MHz):

  • δ 2.74 (s, 3H): N-Methyl group.

  • δ 3.60 (s, 2H):

    
    -Methylene protons (Glycine backbone).
    

N-Methyl-L-alanine tert-butyl ester (CDCl₃, 400 MHz):

  • δ 1.45 (s, 9H): tert-Butyl ester (Strong singlet).[3]

  • δ 1.30 (d, J=7.0 Hz, 3H): Alanine methyl side chain.

  • δ 2.40 (s, 3H): N-Methyl group (Shifted upfield relative to Sarcosine due to ester/solvent).

  • δ 3.18 (q, J=7.0 Hz, 1H):

    
    -Methine proton (Chiral center).
    

Biological & Pharmacological Context

Sarcosine:

  • Mechanism: Acts as a Type 1 Glycine Transporter (GlyT1) inhibitor and a co-agonist at the glycine binding site of the NMDA receptor.[4]

  • Clinical Relevance: Investigated for enhancing NMDA function in schizophrenia (improving negative symptoms) and as a potential (though debated) oncometabolite biomarker for invasive prostate cancer.

N-Methyl-L-alanine tert-butyl ester:

  • Mechanism: Inert scaffold. It has no inherent receptor activity. Its "activity" is purely chemical—serving as a precursor to N-methylated peptides.

  • Drug Development: Used to synthesize Cyclosporine-like peptides or proteolytic-resistant analogues of biologically active peptides (e.g., Somatostatin analogues). The N-methyl group improves oral bioavailability by reducing hydrogen bond donors and increasing lipophilicity.

References

  • PubChem. (2023). Sarcosine Compound Summary. National Library of Medicine. [Link]

  • Benoiton, N. L. (1983). N-Methylamino acids in peptide synthesis.[2] III. Racemization during deprotection and coupling. Canadian Journal of Chemistry. [Link]

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. [Link]

Sources

Tert-butyl 2-(methylamino)propanoate PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tert-butyl (2S)-2-(methylamino)propanoate Optimization of N-Methylated Amino Acid Building Blocks for Peptidomimetic Drug Design

Executive Summary & Chemical Identity

Tert-butyl (2S)-2-(methylamino)propanoate (commonly referred to as N-Methyl-L-alanine tert-butyl ester ) is a critical intermediate in the synthesis of peptide therapeutics.[1] By introducing an N-methyl group into the alanine backbone, this building block modifies the physicochemical properties of the resulting peptide, enhancing metabolic stability against proteolytic enzymes and altering conformational flexibility—a key strategy in modern peptidomimetic drug discovery.

This guide details the structural specifications, safety protocols, and validated synthesis pathways for this compound, specifically focusing on the commercially relevant Hydrochloride Salt (HCl) form, which offers superior stability compared to the free base.

Database Integration
Identifier TypeData EntryContext
IUPAC Name tert-butyl (2S)-2-(methylamino)propanoate hydrochloridePrecise Nomenclature
Common Name N-Methyl-L-alanine tert-butyl ester HClLaboratory Standard
CAS Number 103614-40-0 Hydrochloride Salt
PubChem CID 72789662 Hydrochloride Salt
PubChem CID 11298516 Free Base (Parent)
Molecular Formula C₈H₁₇NO₂[1][2][3] · HClSalt Form
Molecular Weight 195.69 g/mol Salt Form

Strategic Utility in Drug Design

The incorporation of N-methylated amino acids like Tert-butyl 2-(methylamino)propanoate is not merely a structural modification; it is a functional engineering strategy.

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of peptidases, significantly extending the plasma half-life of peptide drugs.

  • Conformational Constraint: N-methylation eliminates a hydrogen bond donor (the amide proton), favoring cis-peptide bond configurations and inducing specific secondary structures (e.g., β-turns) that can increase receptor selectivity.

  • Lipophilicity: The removal of the polar N-H bond increases membrane permeability, improving oral bioavailability.

Safety Profile & Handling (GHS Standards)

While the tert-butyl ester protection renders the molecule less reactive than the free acid, the amine functionality and potential for hydrolysis require strict safety adherence. The following data applies to the Hydrochloride Salt (Solid).

Signal Word: WARNING

Hazard CategoryCodeHazard Statement
Acute Toxicity H302Harmful if swallowed.[4]
Skin Corrosion H315Causes skin irritation.[4][5]
Eye Damage H319Causes serious eye irritation.[4][6]
STOT - SE H335May cause respiratory irritation.[4][5][6]
Precautionary Handling Protocol
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P280: Wear protective gloves (Nitrile rubber >0.11mm) and eye protection (Safety glasses with side-shields).

  • Storage: Store at 2–8°C (Refrigerated). The free base is prone to cyclization (diketopiperazine formation) or hydrolysis if exposed to moisture/heat. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if the seal is broken.

SafetyProtocol cluster_PPE Required PPE cluster_Storage Storage Conditions PPE1 Nitrile Gloves PPE2 Safety Goggles PPE3 Fume Hood Store1 Temp: 2-8°C Store2 Atmosphere: Argon/N2 Store3 Desiccated Hazard Hazard: Irritant (H315/H319) Hazard->PPE1 Hazard->Store1

Figure 1: Safety and storage hierarchy for N-Methyl-L-alanine tert-butyl ester HCl.

Synthesis & Quality Control

Direct methylation of alanine tert-butyl ester is risky due to the potential for over-methylation (quaternary ammonium formation). The most robust route for drug development—ensuring high enantiomeric excess (ee%)—utilizes Carbamate Protection (Boc/Cbz) followed by methylation and subsequent esterification.

Recommended Synthetic Route (Boc-Strategy)

This protocol minimizes racemization and ensures mono-methylation.

Step 1: N-Methylation of Boc-L-Alanine

  • Reagents: Boc-L-Ala-OH, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Mechanism: Deprotonation of the carbamate nitrogen followed by SN2 attack on MeI.

  • Outcome: Boc-N(Me)-L-Ala-OH.

Step 2: Tert-Butyl Esterification

  • Reagents: Boc-N(Me)-L-Ala-OH, tert-Butyl 2,2,2-trichloroacetimidate (TBTA) OR Isobutylene/H2SO4.

  • Note: TBTA is preferred for mildness to prevent acid-catalyzed deprotection of the Boc group during esterification.

  • Outcome: Boc-N(Me)-L-Ala-OtBu.

Step 3: Selective Deprotection (Yielding the Target)

  • Reagents: 4M HCl in Dioxane.

  • Process: Removal of the Boc group while leaving the acid-labile tert-butyl ester intact requires controlled conditions. Note: Tert-butyl esters are acid-labile, but Boc groups are removed much faster. Kinetic control is required, or alternative orthogonal protection (Cbz) must be used.

  • Correction for Scale-up: A more reliable route for this specific target (where the ester is also acid-labile) is the Reductive Amination of L-Ala-OtBu , provided strict stoichiometry is maintained to prevent dimethylation.

Validated Protocol: Reductive Amination (Direct Route)

This method is faster for generating the specific title compound without complex protection/deprotection steps, assuming purification capabilities (column chromatography) are available.

  • Starting Material: L-Alanine tert-butyl ester HCl (1.0 equiv).

  • Solvent: Methanol (anhydrous).

  • Reagents: Paraformaldehyde (1.05 equiv), Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv), Acetic Acid (catalytic).

  • Procedure:

    • Dissolve L-Ala-OtBu in MeOH.

    • Add Paraformaldehyde and stir for 2 hours to form the imine/oxazolidinone intermediate.

    • Cool to 0°C and add NaBH₃CN portion-wise.

    • Stir overnight at room temperature.

  • Workup: Quench with water, extract with DCM, wash with NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc). Convert to HCl salt using 1M HCl/Ether for storage.

SynthesisWorkflow Start L-Alanine tert-butyl ester Intermediate Imine Formation (Paraformaldehyde/MeOH) Start->Intermediate + HCHO Reduction Reductive Methylation (NaBH3CN, 0°C) Intermediate->Reduction Reduction Workup Extraction (DCM/NaHCO3) Reduction->Workup SaltForm HCl Salt Formation (HCl in Ether) Workup->SaltForm Final Target: N-Me-L-Ala-OtBu HCl SaltForm->Final

Figure 2: Direct synthesis via reductive amination. This pathway avoids the conflict of acid-labile protecting groups.

Quality Control Specifications

To ensure the compound is suitable for GLP (Good Laboratory Practice) usage, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic singlet for N-Methyl (~2.4-2.5 ppm) and singlet for tert-Butyl (~1.45 ppm). Absence of doublet signals corresponding to unmethylated amine protons.

  • Mass Spectrometry (ESI): [M+H]⁺ = 174.15 (Free base).

  • Optical Rotation: [α]²⁰D must be compared to literature standards (typically negative for L-isomer in EtOH) to ensure no racemization occurred during synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72789662, Tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]

  • Aurelio, L., et al. (2004).Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Sources

Methodological & Application

Application Note: High-Efficiency Coupling Protocols for N-Methyl-L-alanine tert-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Methyl-L-alanine (N-Me-Ala) into peptide sequences is a critical strategy in drug development to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the steric hindrance introduced by the


-methyl group renders subsequent acylation reactions significantly more difficult than standard amide bond formation.

This guide addresses the specific protocol for utilizing N-Methyl-L-alanine tert-butyl ester (H-N-Me-Ala-OtBu) . Unlike standard Fmoc-N-Me-Ala-OH used for chain elongation in Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester derivative is primarily employed in convergent peptide synthesis or C-terminal modification . This protocol details the coupling of this sterically hindered secondary amine to a peptide fragment, utilizing high-efficiency coupling reagents (HATU/HOAt, COMU/Oxyma) to overcome the lowered nucleophilicity of the


-methyl amine.

Strategic Overview: The Challenge of N-Methylation

The coupling interface involving N-Me-Ala presents two distinct challenges depending on the direction of synthesis:

  • Coupling of N-Me-Ala: Attaching the N-methylated residue to the chain is generally straightforward using standard activation.

  • Coupling to N-Me-Ala (The Critical Bottleneck): Acylating the secondary amine of an N-terminal N-Me-Ala residue is difficult due to steric clash and reduced nucleophilicity.

Specific Context for H-N-Me-Ala-OtBu: When using the tert-butyl ester form, the reaction is typically a Solution-Phase Coupling or On-Resin Side-Chain Anchoring . The protocol below focuses on the most common high-value application: coupling a protected peptide fragment (cleaved from acid-sensitive resin like 2-Chlorotrityl Chloride) to H-N-Me-Ala-OtBu in solution.

Reagent Selection Matrix
Reagent SystemActivation TypeRecommended UsePros/Cons
HATU / HOAt Aminium / Aza-benzotriazoleGold Standard for hindered amines.Pro: Highest coupling efficiency. Con: High cost; HOAt is controlled in some regions.
COMU / Oxyma Uronium / OximeModern Alternative. Pro: Safer (non-explosive), comparable efficiency to HATU, less epimerization.
PyAOP PhosphoniumDifficult Couplings. Pro: Excellent for N-Me-to-N-Me couplings.[1] Con: Generates carcinogenic HMPA byproduct (requires care).
DIC / Oxyma CarbodiimideStandard SPPS.[2]Pro: Low racemization.[3] Con: Often too slow for sterically hindered N-methyl amines.

Detailed Protocols

Protocol A: Preparation of the N-Methyl-L-alanine tert-butyl ester

Note: Commercial H-N-Me-Ala-OtBu is often supplied as the Hydrochloride (HCl) salt. It must be neutralized to the free amine for reaction.[4]

Materials:

  • H-N-Me-Ala-OtBu·HCl

  • Dichloromethane (DCM)[4]

  • Saturated aqueous NaHCO₃ or 5% Na₂CO₃

  • Brine, MgSO₄

Procedure:

  • Dissolve the HCl salt in minimal water.

  • Basify to pH ~9-10 with saturated NaHCO₃.

  • Extract 3x with DCM.

  • Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Critical: Use the free amine immediately or store under Argon at -20°C. The free secondary amine is prone to oxidation and degradation.

Protocol B: Fragment Coupling (Convergent Synthesis)

Objective: Couple a protected peptide fragment (R-COOH) to H-N-Me-Ala-OtBu.

Reagents:

  • Carboxyl Component: Protected Peptide-OH (e.g., cleaved from 2-CTC resin).

  • Amine Component: H-N-Me-Ala-OtBu (1.2 – 1.5 equivalents).

  • Coupling Reagent: HATU (1.1 eq) or COMU (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Activation:

    • Dissolve the Protected Peptide-OH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 eq).

    • Add DIPEA (2.0 eq) and stir for 1–2 minutes to pre-activate the acid. Do not exceed 5 minutes to avoid racemization.

  • Coupling:

    • Add the H-N-Me-Ala-OtBu (1.2 eq) dissolved in minimal DMF.

    • Add the remaining DIPEA (1.0 eq) to ensure pH is maintained at ~8 (check with wet pH paper).

  • Incubation:

    • Stir under Nitrogen/Argon at Room Temperature for 2–4 hours .

    • Monitoring: Monitor reaction progress via HPLC or LC-MS. If conversion <90% after 4 hours, add a second portion of HATU (0.5 eq) and DIPEA.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% KHSO₄ (removes basic impurities), Sat. NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol C: On-Resin Extension (Coupling to N-Me-Ala)

If you have successfully attached N-Me-Ala to the resin and need to couple the next amino acid (Fmoc-AA-OH) to it:

  • Reagent: Use HATU or PyAOP (1:1 ratio with amino acid).

  • Stoichiometry: Increase Amino Acid/Coupling Reagent to 5–10 equivalents .

  • Double Coupling: Perform the coupling twice (2 x 1 hour).

  • Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

  • Check: The Chloranil test is required for secondary amines (Kaiser test does not work).

Critical Troubleshooting: Diketopiperazine (DKP) Formation

The most significant risk when working with N-alkylated amino acids at the C-terminus (or 2nd position) is the formation of Diketopiperazines (DKP).

The Mechanism: When the Fmoc group is removed from the 2nd amino acid (AA2) attached to N-Me-Ala-OtBu (or Resin), the liberated amine can attack the C-terminal carbonyl of the N-Me-Ala, cyclizing to form a DKP and cleaving the peptide from the chain/ester.

Prevention Strategy:

  • Steric Bulk: Use Trityl-based resins (2-CTC) which are sterically hindered, reducing DKP risk on solid phase.

  • Active Ester Isolation: Do not leave the dipeptide-ester in basic conditions after Fmoc removal. Proceed immediately to the next coupling.

  • Unit Coupling: Instead of stepwise synthesis, synthesize the dipeptide Fmoc-AA-N(Me)Ala-OH in solution and couple it as a single block to the resin/ester.

Visualization of Workflows

Figure 1: Decision Tree for N-Methyl Coupling

CouplingWorkflow Start Start: Coupling Reaction CheckAmine Is the Amine Component N-Methylated? Start->CheckAmine Standard Standard Coupling (DIC/Oxyma or HBTU) CheckAmine->Standard No (Primary Amine) Difficult Difficult Coupling (Steric Hindrance) CheckAmine->Difficult Yes (Secondary Amine) SelectReagent Select High-Efficiency Reagent Difficult->SelectReagent HATU Option A: HATU / HOAt (Highest Potency) SelectReagent->HATU COMU Option B: COMU / Oxyma (Safer, High Efficiency) SelectReagent->COMU DoubleCouple Protocol: Double Coupling (2 x 1h, 5 eq) HATU->DoubleCouple COMU->DoubleCouple CheckTest QC: Chloranil Test (For Secondary Amines) DoubleCouple->CheckTest

Caption: Decision matrix for selecting coupling conditions. N-methylated amines require high-potency reagents (HATU/COMU) and double coupling cycles.

Figure 2: Mechanism of DKP Formation Risk

DKP_Mechanism Step1 Fmoc-AA-N(Me)Ala-OR (Protected Dipeptide) Deprotection Fmoc Removal (Piperidine/Base) Step1->Deprotection Intermediate H2N-AA-N(Me)Ala-OR (Free Amine) Deprotection->Intermediate Cyclization Nucleophilic Attack on Ester Carbonyl Intermediate->Cyclization Slow Coupling or Long Base Exposure Result Diketopiperazine (DKP) + Free ROH (Chain Loss) Cyclization->Result

Caption: The DKP formation pathway. Rapid coupling of the third amino acid is essential to prevent the free amine from back-biting the ester linkage.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link

  • Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Griehl, C., & Kolbe, A. (1997). "Diketopiperazine formation during the synthesis of N-methylated peptides." Letters in Peptide Science, 4, 257–262. Link

Sources

Navigating the Steric Maze: A Comparative Guide to HATU and COMU Coupling for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. This strategic modification can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties. However, the synthetic challenge posed by the steric hindrance of the N-methyl group is substantial, often leading to incomplete reactions, low yields, and a heightened risk of epimerization. The choice of coupling reagent is therefore paramount to success.

This in-depth guide provides a comprehensive analysis of two of the most powerful and widely utilized uronium-based coupling reagents for this demanding application: HATU and COMU . We will delve into their mechanisms of action, provide detailed, field-proven protocols, and offer a comparative analysis to empower you to make informed decisions for your specific research needs.

The Challenge of N-Methylation: A Steric Hurdle

The primary obstacle in coupling N-methylated amino acids lies in the steric bulk of the N-methyl group, which shields the lone pair of electrons on the nitrogen atom. This significantly reduces the nucleophilicity of the secondary amine, making it a less effective partner in the peptide bond-forming reaction. Consequently, standard coupling reagents often fail to drive the reaction to completion, resulting in truncated or deleted peptide sequences.

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has long been revered as a go-to reagent for challenging couplings, including those involving N-methylated residues.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester.

Mechanism of HATU Activation

The activation process with HATU involves two key steps:

  • Formation of the Acyluronium Salt: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[2]

  • Formation of the OAt-Active Ester: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, yielding the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[3] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the subsequent aminolysis and suppressing racemization.[4]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Fmoc-N-Me-AA-OH RCOO Fmoc-N-Me-AA-O⁻ RCOOH->RCOO + DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium salt (unstable intermediate) RCOO->Isouronium + HATU HATU HATU OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester TMU Tetramethylurea Isouronium->TMU New_Peptide Elongated Peptide OAt_ester->New_Peptide + Peptide-NH-R' Peptide_NH Resin-Bound Peptide (Free N-terminus) Peptide_NH->New_Peptide

HATU Activation and Coupling Pathway.

COMU: A Safer and Highly Efficient Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has gained significant traction as a powerful alternative to HATU.[5] A key distinction is its OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which imparts a superior safety profile, as it is not explosive like the benzotriazole-based additives.[5][6]

Mechanism of COMU Activation

The mechanism of COMU is analogous to that of HATU, proceeding through a highly reactive active ester:

  • Carboxylate Activation: The carboxylate of the N-methylated amino acid, formed in the presence of a base, attacks the uronium carbon of COMU.

  • Formation of the Oxyma-Active Ester: This leads to the formation of a highly reactive Oxyma-active ester and the release of morpholino- and dimethylamino-containing byproducts, which are generally water-soluble, simplifying purification.[6] The morpholino group also enhances the solubility and stability of the reagent itself.[6]

COMU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Fmoc-N-Me-AA-OH RCOO Fmoc-N-Me-AA-O⁻ RCOOH->RCOO + DIPEA (Base) Oxyma_ester Oxyma-Active Ester (Highly Reactive) RCOO->Oxyma_ester + COMU COMU COMU Byproducts Water-Soluble Byproducts Oxyma_ester->Byproducts New_Peptide Elongated Peptide Oxyma_ester->New_Peptide + Peptide-NH-R' Peptide_NH Resin-Bound Peptide (Free N-terminus) Peptide_NH->New_Peptide

COMU Activation and Coupling Pathway.

Comparative Analysis: HATU vs. COMU

While both reagents are highly effective, a nuanced understanding of their respective strengths and weaknesses is crucial for optimal results.

FeatureHATUCOMURationale & Causality
Coupling Efficiency Very HighVery High (often comparable or superior to HATU)Both form highly reactive active esters. COMU's performance is particularly noted in extremely hindered couplings.[5][6]
Racemization Suppression ExcellentExcellentHATU's HOAt moiety provides anchimeric assistance, effectively suppressing racemization. COMU's Oxyma-based ester is also highly effective at maintaining stereochemical integrity.[7]
Safety Profile Potential explosive hazard (benzotriazole-based)Superior safety (Oxyma-based, non-explosive)The inherent instability of benzotriazole derivatives is a known safety concern. OxymaPure is a safer alternative.[5][6]
Byproduct Removal Tetramethylurea can sometimes be challenging to remove.Water-soluble byproducts facilitate easier purification.The nature of the byproducts from COMU simplifies downstream processing.[6]
Solubility Good in DMF and NMP.Excellent in a wide range of solvents.The morpholino group in COMU enhances its solubility.[6][7]
Cost Generally more expensive.Often more cost-effective than HATU.Varies by supplier, but COMU can be a more economical choice.

Experimental Protocols

The following are detailed, step-by-step protocols for the use of HATU and COMU in the solid-phase synthesis of peptides containing N-methylated amino acids.

Protocol 1: Solid-Phase Coupling of an N-Methylated Amino Acid using HATU

Materials:

  • Fmoc-N-methyl-amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approximately 2-3 mL).

  • Pre-activation: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. Mix or vortex the solution for 1-3 minutes at room temperature. A brief pre-activation period is crucial to form the active ester while minimizing potential side reactions.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is often necessary to overcome the steric hindrance of the N-methyl group. For particularly difficult couplings (e.g., N-Me-Val to N-Me-Ile), a second coupling may be required.

  • Monitoring the Reaction: The standard Kaiser (ninhydrin) test is not reliable for secondary amines. Use the bromophenol blue test to monitor the reaction progress. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Solid-Phase Coupling of an N-Methylated Amino Acid using COMU

Materials:

  • Fmoc-N-methyl-amino acid

  • Peptide-resin with a free N-terminal amine

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Swelling and Deprotection: Follow the same procedure as for the HATU protocol.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF (approximately 2-3 mL).

  • Pre-activation: Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and mix for 1-2 minutes at room temperature.[6]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. COMU often exhibits faster kinetics than HATU, potentially allowing for shorter coupling times.

  • Monitoring the Reaction: Use the bromophenol blue test as described in the HATU protocol.

  • Washing: Perform the same washing steps as in the HATU protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Insufficient reactivity of the coupling reagent; Steric hindrance is too great.Switch to a more potent reagent (if not already using HATU/COMU); Perform a double or even triple coupling; Increase the equivalents of amino acid and coupling reagent; Consider using microwave-assisted synthesis to enhance reaction kinetics.
Epimerization Prolonged pre-activation time; Use of a strong, non-hindered base.Keep pre-activation times to a minimum (1-3 minutes); Use a more sterically hindered and weaker base such as 2,4,6-collidine, especially for racemization-prone residues.
Guanidinylation of N-terminus Excess uronium reagent reacting with the free amine.Ensure the carboxylic acid is in slight excess relative to the coupling reagent; Add the pre-activated amino acid solution to the resin promptly.
Difficulty Removing Byproducts Incomplete washing; Poor solubility of byproducts in wash solvents.Ensure thorough and extensive washing with DMF and DCM; If using HATU and tetramethylurea is problematic, consider switching to COMU for its water-soluble byproducts.

Conclusion and Recommendations

Both HATU and COMU are exceptional coupling reagents for the challenging task of incorporating N-methylated amino acids into peptides.

  • HATU remains a highly reliable and potent choice, with a long-standing reputation for success in difficult couplings. It is particularly well-suited for situations where maximizing yield is the absolute priority and the necessary safety precautions for handling benzotriazole-based reagents are in place.

  • COMU presents a compelling alternative, offering comparable or even superior coupling efficiency with the significant advantages of a better safety profile, enhanced solubility, and easier byproduct removal. For laboratories where safety and ease of purification are primary concerns, COMU is an increasingly popular and highly recommended option.

The optimal choice between HATU and COMU will ultimately depend on the specific requirements of the synthesis, the nature of the N-methylated residue, and the laboratory's priorities regarding safety, cost, and downstream processing.

Decision_Workflow Start Start: Coupling an N-Methylated Amino Acid Hindrance Is the coupling extremely sterically hindered? Start->Hindrance Safety Is safety a primary concern (e.g., scale-up, handling)? COMU Use COMU Safety->COMU Yes HATU Use HATU Safety->HATU No End Proceed with Synthesis COMU->End HATU->End Hindrance->Safety Yes Purity Is byproduct removal a major consideration? Hindrance->Purity No Purity->COMU Yes Purity->HATU No

Sources

Preventing Diketopiperazine Formation with N-Methyl Amino Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, the synthesis of peptides containing N-methylated residues is often complicated by the formation of diketopiperazine (DKP), a cyclic dipeptide byproduct. This side reaction can significantly reduce the yield of the desired peptide and introduce challenging impurities.[4] This guide provides a comprehensive overview of the mechanisms behind DKP formation, particularly in the context of N-methyl amino acid esters, and offers detailed application notes and protocols to mitigate this persistent challenge in peptide synthesis.

Introduction: The Challenge of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a well-known side reaction in peptide synthesis, occurring through the intramolecular cyclization of a dipeptide ester.[5] This process is particularly pronounced during the synthesis of peptides containing N-methylated amino acids, especially when the N-methylated residue is at the second position from the N-terminus.[4] The presence of the N-methyl group can favor a cis-amide bond conformation, which is a key intermediate in the cyclization reaction, thereby accelerating the rate of DKP formation.[4]

This intramolecular cyclization leads to the cleavage of the dipeptide from the resin support in solid-phase peptide synthesis (SPPS), resulting in chain termination and a lower yield of the target peptide.[4] In some cases, this can lead to "traceless" DKP formation, where the cleaved dipeptide is washed away, masking the extent of the side reaction until the final yield is assessed.[4] Understanding and controlling DKP formation is therefore critical for the efficient and reliable synthesis of N-methylated peptides.

The Mechanism of Diketopiperazine Formation

The formation of a diketopiperazine is an intramolecular aminolysis reaction. The process is initiated by the deprotection of the N-terminal amino group of a dipeptide ester. The free amine then acts as a nucleophile, attacking the carbonyl carbon of the ester linkage. This results in the formation of a six-membered ring structure, the diketopiperazine, and the release of the C-terminal protecting group or cleavage from the solid support.

Several factors influence the rate of DKP formation:

  • Peptide Sequence: The identity of the two N-terminal amino acids is the most critical factor. Proline and N-methylated amino acids in the second position dramatically increase the rate of DKP formation.[4][5]

  • Base-catalyzed Deprotection: The basic conditions typically used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) can catalyze the cyclization.[4][6][7]

  • Temperature: Higher temperatures can accelerate the rate of DKP formation.[8]

  • Solvent: The choice of solvent can also play a role, with polar aprotic solvents like DMF and NMP being common media where DKP formation is observed.[8][9]

Below is a diagram illustrating the general mechanism of DKP formation.

DKP_Formation cluster_0 Dipeptide Ester cluster_1 Intramolecular Attack cluster_2 Tetrahedral Intermediate cluster_3 Diketopiperazine A H₂N-CHR¹-CO-N(CH₃)-CHR²-COOR³ B Nucleophilic attack by N-terminal amine A->B Deprotection C Formation of a six-membered ring intermediate B->C Cyclization D Cyclic Dipeptide (DKP) C->D Collapse & Release E R³OH C->E

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Application Notes: Strategies to Minimize DKP Formation

A multi-faceted approach is often necessary to effectively suppress DKP formation during the synthesis of peptides containing N-methylated amino acids.

Choice of Solid Support and Linker

For solid-phase peptide synthesis (SPPS), the choice of resin and linker is a crucial first line of defense.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for the synthesis of peptides prone to DKP formation.[5][6] The steric bulk of the trityl linker physically hinders the intramolecular cyclization. Furthermore, the acid-labile nature of the linker allows for cleavage of the peptide from the resin under mild acidic conditions that do not cleave most side-chain protecting groups.

  • Wang and Rink Amide Resins: These resins are generally more susceptible to DKP formation due to their higher acid stability, which can lead to premature cleavage of the dipeptide under certain conditions.

Protecting Group Strategy

The choice of N-terminal protecting group can significantly impact the extent of DKP formation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): While standard for SPPS, the basic conditions required for its removal can promote DKP formation.[6][7] Optimized Fmoc-removal strategies, such as using a cocktail of 2% DBU and 5% piperazine in NMP, have been shown to reduce DKP formation compared to the conventional 20% piperidine in DMF.[7]

  • Boc (tert-butyloxycarbonyl): In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols.[5]

  • Alternative Protecting Groups: For particularly challenging sequences, the use of alternative Nα-protecting groups like p-nitrobenzyloxycarbonyl (pNZ) or trityl (Trt) can bypass the base-mediated deprotection step, thereby avoiding DKP formation.[6][10]

Coupling Strategies

The method used to form the peptide bond can also influence DKP formation.

  • Dipeptide Building Blocks: A highly effective strategy is to introduce the first two amino acid residues as a pre-formed dipeptide unit. This approach completely bypasses the dipeptide-resin intermediate that is susceptible to cyclization.[5][6]

  • In Situ Neutralization: This technique, particularly in Boc-based SPPS, involves neutralizing the protonated N-terminus of the peptide-resin immediately before the coupling step. This minimizes the time the free amine is exposed to conditions that could promote cyclization.[5]

  • Highly Efficient Coupling Reagents: For coupling N-methylated amino acids, which are sterically hindered, the use of potent coupling reagents is essential to ensure rapid and complete amide bond formation.[1] Slow or incomplete coupling can leave the N-terminal amine exposed for longer periods, increasing the risk of DKP formation. Recommended reagents include HATU, HCTU, and PyAOP.[11]

Coupling ReagentActivating AdditiveBaseKey Advantages for N-Methylated Residues
HATU (HOAt)DIEA / NMMHigh reactivity, suppresses racemization.[11]
HCTU (6-Cl-HOBt)DIEA / NMMSimilar to HATU, often more cost-effective.
PyAOP (HOAt)DIEA / NMMPhosphonium salt, effective for hindered couplings.[10]
COMU OxymaPureDIEA / NMMHigh solubility and reactivity, safer alternative to benzotriazole-based reagents.[9]

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids.

Protocols

Protocol for Synthesis of Fmoc-N-Methyl Amino Acids

The synthesis of Fmoc-N-methylated amino acids is a prerequisite for their incorporation into peptides. The following protocol is adapted from the Biron-Kessler method.

Materials:

  • Fmoc-protected amino acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add to the resin. Shake for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Sulfonamide formation: Wash the resin with DMF. Add a solution of o-NBS-Cl and collidine in DCM and shake for 2 hours.

  • N-methylation: Wash the resin. Add a solution of DBU and dimethyl sulfate (or methyl iodide) in DMF and shake overnight.

  • Sulfonamide deprotection: Wash the resin. Treat with a solution of thiophenol and DBU in DMF.

  • Fmoc protection of the N-methyl amine: Wash the resin. Add a solution of Fmoc-OSu and DIEA in DMF and shake for 2 hours.

  • Cleavage from the resin: Wash the resin with DCM. Treat with a solution of 1% TFA in DCM. Collect the filtrate and neutralize with pyridine. Evaporate the solvent to obtain the Fmoc-N-methyl-amino acid.

Protocol for SPPS of a Peptide Containing an N-Methylated Amino Acid at Position 2

This protocol is designed to minimize DKP formation when an N-methylated amino acid is the second residue.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF or 2% DBU/5% piperazine in NMP)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Workflow:

SPPS_Workflow Start Start: 2-CTC Resin Load_AA1 1. Load Fmoc-AA1-OH Start->Load_AA1 Wash1 Wash (DMF/DCM) Load_AA1->Wash1 Deprotect1 2. Fmoc Deprotection Wash1->Deprotect1 Wash2 Wash (DMF/DCM) Deprotect1->Wash2 Couple_NMeAA 3. Couple Fmoc-NMe-AA2-OH (Use HATU/DIEA) Wash2->Couple_NMeAA Wash3 Wash (DMF/DCM) Couple_NMeAA->Wash3 Deprotect2 4. Fmoc Deprotection (Optimized Conditions) Wash3->Deprotect2 Wash4 Wash (DMF/DCM) Deprotect2->Wash4 Elongate 5. Continue Peptide Elongation Wash4->Elongate Cleave 6. Cleavage from Resin & Deprotection Elongate->Cleave Purify 7. Purification (HPLC) Cleave->Purify

Sources

Application Notes and Protocols for the Liquid-Phase Synthesis of H-N-Me-Ala-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Peptides and the Utility of Liquid-Phase Synthesis

N-methylated peptides represent a critical class of peptidomimetics in contemporary drug discovery and development. The substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone introduces significant conformational constraints and steric hindrance.[1][2] This seemingly minor modification can profoundly enhance the therapeutic potential of peptide-based drugs by imparting several advantageous properties. Notably, N-methylation can increase proteolytic stability, leading to a longer in vivo half-life, and improve cell membrane permeability, which is crucial for oral bioavailability.[1] Furthermore, the presence of an N-methyl group can modulate the peptide's secondary structure, favoring specific conformations that may lead to higher receptor affinity and selectivity.[1]

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for peptide synthesis, liquid-phase peptide synthesis (LPPS) offers distinct advantages, particularly for the synthesis of shorter, modified peptides like H-N-Me-Ala-OtBu.[3][4] LPPS is highly scalable, often more cost-effective for large-scale production, and allows for easier purification of intermediates at each step, which can be critical when dealing with challenging couplings.[4][5] The synthesis of peptides containing N-methylated amino acids is notoriously difficult due to the increased steric bulk of the N-methyl group, which can significantly hinder the efficiency of the coupling reaction.[6] In LPPS, reaction conditions can be more readily optimized to overcome these hurdles.[3]

This application note provides a comprehensive guide to the liquid-phase synthesis of H-N-Me-Ala-OtBu, a valuable building block in the synthesis of more complex N-methylated peptides. We will detail the protocols for the synthesis of the key precursor, Boc-N-Me-Ala-OH, its subsequent esterification to Boc-N-Me-Ala-OtBu, and the final selective deprotection of the Boc group. The causality behind experimental choices, potential challenges, and strategies for success are discussed to provide researchers with a robust and reproducible methodology.

Experimental Workflow Overview

The synthesis of H-N-Me-Ala-OtBu from L-Alanine is a multi-step process that involves protection of the amine, N-methylation, protection of the carboxylic acid, and finally, selective deprotection of the amine. The overall workflow is depicted below.

Synthesis_of_H-N-Me-Ala-OtBu L-Alanine L-Alanine Boc-Ala-OH Boc-Ala-OH L-Alanine->Boc-Ala-OH (Boc)₂O, Base Boc-N-Me-Ala-OH Boc-N-Me-Ala-OH Boc-Ala-OH->Boc-N-Me-Ala-OH NaH, CH₃I Boc-N-Me-Ala-OtBu Boc-N-Me-Ala-OtBu Boc-N-Me-Ala-OH->Boc-N-Me-Ala-OtBu t-BuOH, DCC, DMAP H-N-Me-Ala-OtBu H-N-Me-Ala-OtBu Boc-N-Me-Ala-OtBu->H-N-Me-Ala-OtBu HCl/Dioxane

Figure 1. Overall workflow for the synthesis of H-N-Me-Ala-OtBu.

Part 1: Synthesis of Boc-N-Me-Ala-OH

The synthesis of the N-methylated and N-protected amino acid is a crucial first step. While Boc-N-Me-Ala-OH is commercially available, this section details its synthesis from L-Alanine for instances where it needs to be prepared in-house.[2][7][8]

Step 1.1: Boc Protection of L-Alanine

The initial step involves the protection of the primary amine of L-Alanine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions at the N-terminus during subsequent steps.[9]

Protocol:

  • Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) to the solution and stir until the L-Alanine is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of 2-3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ala-OH as a white solid.

Causality and Insights: The use of a base like sodium hydroxide is essential to deprotonate the amino group of L-Alanine, thereby increasing its nucleophilicity to attack the carbonyl carbon of (Boc)₂O.[9] The reaction is performed at a low temperature initially to control the exothermic reaction.

Step 1.2: N-Methylation of Boc-Ala-OH

The N-methylation of the Boc-protected alanine is achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source.

Protocol:

  • Dissolve Boc-Ala-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the effervescence to cease between additions.

  • After the addition of NaH is complete, add methyl iodide (CH₃I, 2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-N-Me-Ala-OH.

Causality and Insights: Sodium hydride is a strong, non-nucleophilic base that is required to deprotonate the relatively non-acidic N-H of the Boc-protected amine. The use of an inert atmosphere is critical as NaH reacts violently with water. Methyl iodide serves as the electrophilic source of the methyl group.

Part 2: Synthesis of Boc-N-Me-Ala-OtBu

With the N-protected and N-methylated amino acid in hand, the next step is the protection of the carboxylic acid as a tert-butyl ester. This protecting group is chosen for its stability under various conditions and its selective removal under acidic conditions that are orthogonal to the removal of other protecting groups like Fmoc.

Protocol:

  • Dissolve Boc-N-Me-Ala-OH (1 equivalent) in dichloromethane (DCM).

  • Add tert-butanol (t-BuOH, 3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-N-Me-Ala-OtBu.

Causality and Insights: DCC is a common coupling reagent that activates the carboxylic acid for nucleophilic attack by the hydroxyl group of tert-butanol.[10] DMAP is used as a catalyst to accelerate the reaction. The formation of the insoluble DCU byproduct drives the reaction to completion and is easily removed by filtration.

Part 3: Synthesis of H-N-Me-Ala-OtBu

The final step is the selective deprotection of the N-terminal Boc group to yield the desired product. It is crucial to use conditions that cleave the Boc group without affecting the tert-butyl ester.

Protocol:

  • Dissolve Boc-N-Me-Ala-OtBu (1 equivalent) in a 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane.[11]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The product will be obtained as the hydrochloride salt (H-N-Me-Ala-OtBu·HCl). This can be used directly in the next peptide coupling step or neutralized with a mild base if the free amine is required.

Causality and Insights: The Boc group is highly labile to strong acids.[9][12] A 4 M solution of HCl in dioxane is acidic enough to rapidly cleave the Boc group while being mild enough to leave the tert-butyl ester intact under controlled reaction times.[11] The formation of the stable tert-butyl cation drives the deprotection reaction.[9][12]

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalentsSolventReaction TimeExpected Yield
1.1 L-Alanine(Boc)₂O, NaOH1.1, 2Dioxane/WaterOvernight>90%
1.2 Boc-Ala-OHNaH, CH₃I2.2, 2THF24 hours60-70%
2 Boc-N-Me-Ala-OHt-BuOH, DCC, DMAP3, 1.1, 0.1DCMOvernight>85%
3 Boc-N-Me-Ala-OtBu4 M HCl/Dioxane-Dioxane30-60 min>95%

Challenges and Considerations in N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids presents unique challenges. The steric hindrance of the N-methyl group can significantly reduce the rate of peptide bond formation.[6] Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing racemization. For subsequent coupling reactions involving H-N-Me-Ala-OtBu, highly efficient coupling reagents such as HATU, HBTU, or PyAOP are recommended.[1][6][10][13] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is also crucial during the coupling step to prevent side reactions.[13]

Conclusion

The liquid-phase synthesis of H-N-Me-Ala-OtBu is a feasible and scalable process that provides access to a valuable building block for the development of therapeutically relevant N-methylated peptides. By carefully selecting protecting groups, reagents, and reaction conditions, the challenges associated with the synthesis of sterically hindered amino acid derivatives can be effectively overcome. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals working in the field of peptide chemistry.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fuse, S., et al. (2022). A liquid-phase continuous-flow peptide synthesizer for preparing C-terminal free peptides. Scientific Reports, 12(1), 21764.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Lin, L., et al. (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Aapptec Peptides. (n.d.). Boc-MeAla-OH [16948-16-6]. Retrieved from [Link]

  • S. K. … S. P. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4970.
  • Google Patents. (n.d.). EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511.
  • PrepChem.com. (n.d.). Synthesis of Boc-Ala-Ala-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237.
  • Li, J., et al. (2022). Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. STAR Protocols, 3(3), 101538.
  • Driver, T. G., et al. (2014). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Organic Letters, 16(16), 4216-4219.
  • Al-Masoudi, N. A., et al. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives.

Sources

Solvent selection for dissolving Tert-butyl 2-(methylamino)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling of Tert-butyl 2-(methylamino)propanoate HCl

Abstract & Introduction

Tert-butyl 2-(methylamino)propanoate hydrochloride (also known as N-Methyl-L-alanine tert-butyl ester HCl ) is a critical building block in the synthesis of N-methylated peptides and peptidomimetics. N-methylation is a key strategy in drug discovery to improve metabolic stability and membrane permeability of peptide therapeutics.

However, the handling of this compound presents a specific dichotomy:

  • The HCl Salt Form: Highly polar, ionic, and hygroscopic. Requires high-dielectric solvents for dissolution.

  • The Free Amine (Reactive Form): Lipophilic and nucleophilic. Required for coupling reactions but prone to oxidative degradation if stored long-term.

This Application Note provides a definitive guide to solvent selection, balancing solubility requirements with "Green Chemistry" mandates (REACH compliance) and process stability.

Physicochemical Profile

Understanding the molecular architecture is the first step in rational solvent selection.

PropertyData / Description
Chemical Name Tert-butyl 2-(methylamino)propanoate hydrochloride
Common Abbreviation H-MeAla-OtBu[1] · HCl
Molecular Weight ~195.69 g/mol
Structure Class Secondary Amino Acid Ester Salt
pKa (Estimate) ~8.0 (Ammonium), ~17 (Ester α-proton)
Key Functionality HCl Salt: Ionic lattice (requires solvation). Tert-butyl Ester: Acid-labile protecting group (cleaves at pH < 1).[2] N-Methyl Group: Increases solubility in organic solvents after neutralization.

Solvent Selection Strategy

The choice of solvent depends entirely on the process stage : Storage/Transfer, Reaction (Coupling), or Purification.

Polarity & Solubility Matrix

The HCl salt requires solvents with high dielectric constants (


) and hydrogen bond accepting capability to dissociate the ion pair.
Solvent ClassSolventsSolubility Rating (Salt)Suitability Note
Protic Polar Methanol, Ethanol, WaterExcellent Ideal for Transfer/Storage. Avoid for coupling (alcohols are nucleophiles). Water risks ester hydrolysis over time.
Aprotic Polar (Classic) DMF, NMP, DMSOGood to Excellent Standard for Coupling. High solvation power. Hard to remove (high boiling point).
Aprotic Polar (Green) DMSO/EtOAc (1:1), N-Butylpyrrolidinone (NBP)Good Recommended. Modern, lower-toxicity alternatives to DMF.
Halogenated Dichloromethane (DCM)Poor Anti-Solvent for Salt. Excellent for the Free Base, but the HCl salt often forms a suspension or gel in pure DCM.
Ethers/Hydrocarbons Diethyl Ether, Hexanes, TolueneInsoluble Precipitation Agents. Used to crash out the product during purification.
Green Chemistry Alternatives

With EU REACH restrictions on DMF and NMP, modern protocols utilize binary mixtures. A mixture of DMSO and Ethyl Acetate (1:1) provides a dielectric environment similar to DMF but with significantly lower toxicity and easier workup [1, 2].

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelection Start START: H-MeAla-OtBu · HCl Intent What is the Application? Start->Intent Storage Storage / Transfer Intent->Storage Coupling Peptide Coupling (Reaction) Intent->Coupling Purification Purification / Free Basing Intent->Purification MeOH Methanol / Ethanol (High Solubility, Stable) Storage->MeOH Dissolve salt Warning1 Avoid Water (Hydrolysis Risk) Storage->Warning1 DMF DMF / NMP (Classic, Toxic) Coupling->DMF Standard Green DMSO:EtOAc (1:1) or NBP (Green Alternative) Coupling->Green Preferred (REACH) Warning2 Requires Base (DIPEA) In-Situ Coupling->Warning2 Biphasic DCM + Aq. NaHCO3 (Extraction) Purification->Biphasic Partitioning

Figure 1: Decision Matrix for Solvent Selection based on downstream application.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Peptide Synthesis)

Context: Converting the HCl salt to the reactive amine directly in the reaction vessel avoids isolation steps that can lead to degradation.

Reagents:

  • H-MeAla-OtBu[1] · HCl

  • Solvent: Anhydrous DMF or DMSO/EtOAc (1:1)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Calculate: Determine the molar amount of the HCl salt.

  • Dissolve: Add the salt to the solvent (Concentration: 0.1 M to 0.5 M). Vortex until fully dissolved.

    • Note: The solution may be slightly cloudy in EtOAc mixtures; this usually clears upon base addition.

  • Neutralize: Add 0.95 - 1.0 equivalents of DIPEA.

    • Critical: Do NOT add a large excess of base (>2 eq) before the coupling agent, as this can promote racemization or premature ester hydrolysis [3].

  • Couple: Immediately add the pre-activated carboxylic acid (e.g., Fmoc-AA-OH + HATU).

Protocol B: Free Base Isolation (Biphasic Extraction)

Context: When a salt-free, pure amine is required (e.g., for sensitive kinetic studies or non-standard couplings).

Reagents:

  • Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[2]
    
  • Brine (

    
    )
    
  • Magnesium Sulfate (

    
    )
    

Workflow Diagram:

FreeBasing Step1 Dissolve HCl Salt in minimal Water Step2 Add DCM & Sat. NaHCO3 Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Organic Layer (Contains Amine) Step3->Step4 Bottom Layer Step5 Dry (MgSO4) & Concentrate Step4->Step5

Figure 2: Workflow for converting the HCl salt to the free amine using biphasic extraction.

Procedure:

  • Suspend the H-MeAla-OtBu · HCl in DCM (10 mL per gram). Note: It will not dissolve yet.

  • Add an equal volume of Saturated

    
    .
    
  • Shake vigorously for 2 minutes. The solid will disappear as the amine deprotonates and migrates into the DCM layer.

  • Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Combine organics, wash with Brine, dry over

    
    , and evaporate at low temperature (<30°C) .
    
    • Caution: The free amine is volatile and can be lost if evaporated too aggressively.

Troubleshooting & Stability

IssueCauseSolution
Incomplete Dissolution Solvent too non-polar (e.g., pure DCM or EtOAc).Add a co-solvent like DMSO or Methanol (10% v/v) to break the ionic lattice.
Precipitate during Reaction Formation of DIPEA·HCl salts.[1]This is normal in non-polar solvents. Ensure stirring is adequate; it rarely affects the reaction yield.
Loss of Product Hydrolysis of Tert-butyl ester.Avoid exposure to strong acids (TFA/HCl) in water. Keep pH > 4 during workup.
Oil Formation Hygroscopic nature of the salt.Store in a desiccator at -20°C. If it oils out, triturate with cold Diethyl Ether to re-solidify.

References

  • Lopez, J., et al. (2021). "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures." Green Chemistry.

  • Thermo Fisher Scientific. (2025). "Peptide synthesis: chemical essentials for standard and greener investigations." Application Note.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • PubChem. (2025).[1] "Tert-butyl 2-(methylamino)propanoate hydrochloride Compound Summary." National Library of Medicine.

Sources

One-pot synthesis of N-methylated peptides using tert-butyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Streamlined One-Pot, On-Resin Strategy for the Synthesis of N-Methylated Peptides Leveraging the Fmoc/tBu Orthogonal System

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methylation of the peptide backbone is a cornerstone modification in medicinal chemistry, significantly enhancing the pharmacokinetic profile of peptide-based therapeutics by improving metabolic stability, membrane permeability, and receptor affinity.[1][2] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which impedes subsequent amino acid couplings and can lead to low yields and side reactions.[3][4] This guide details a highly efficient, one-pot on-resin N-methylation protocol that is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS). By employing a temporary o-nitrobenzenesulfonyl (o-NBS) protecting group, this method allows for the sequential sulfonylation, methylation, and desulfonylation of a specific amide nitrogen directly on the solid support, circumventing the need for challenging couplings of pre-synthesized N-methylated amino acids. The use of tert-butyl (tBu) esters for the protection of acidic side chains ensures full orthogonality, providing a robust and streamlined workflow for accessing custom N-methylated peptides.[5]

Core Principles: The Chemistry Behind the Strategy

The Pharmacological Advantage of N-Methylation

The introduction of a methyl group to a backbone amide nitrogen fundamentally alters a peptide's properties.[1] This modification achieves several key objectives in drug design:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteases.[4]

  • Improved Membrane Permeability: By replacing an amide proton (a hydrogen bond donor), N-methylation reduces the molecule's overall hydrogen bonding capacity. This increases lipophilicity, which can significantly improve passive diffusion across cell membranes and enhance oral bioavailability.[4][6]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.[6]

The Synthetic Hurdle: Steric Hindrance

The primary challenge in synthesizing N-methylated peptides lies in the coupling step onto the N-methylated amine.[4] The secondary amine of an N-methylated residue is significantly less nucleophilic and more sterically hindered than a primary amine, leading to dramatically slower coupling kinetics. This often results in incomplete reactions, low yields, and the accumulation of difficult-to-remove deletion sequences.[3][4] While using pre-synthesized N-methylated amino acid building blocks is an option, the "on-resin" methylation approach described here offers greater flexibility and efficiency.

The Orthogonal Advantage: The Fmoc/tBu Strategy

This protocol operates within the framework of the most common solid-phase peptide synthesis (SPPS) methodology: the Fmoc/tBu orthogonal strategy.

  • Nα-Fmoc Protection: The N-terminal amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a mild base like piperidine in DMF.[7]

  • Side-Chain tBu Protection: Reactive amino acid side chains (e.g., the carboxylic acids of Aspartic and Glutamic acid) are protected with acid-labile groups, predominantly the tert-butyl (tBu) ester.[5] The tBu group is exceptionally stable to the basic conditions used for Fmoc removal.[5][8]

This orthogonality is crucial, as it allows for the selective deprotection and modification of different parts of the molecule without affecting others, enabling the complex, multi-step on-resin N-methylation.

The One-Pot On-Resin N-Methylation Workflow

The core of this technique is a three-step sequence performed on the free N-terminal amine of the peptide-resin after Fmoc deprotection. This sequence converts a primary amine to a secondary N-methyl amine, which is then ready for the subsequent coupling step.

On_Resin_N_Methylation_Workflow cluster_methylation One-Pot N-Methylation Module start_end start_end process process module module decision decision output output start Start: Fmoc-deprotected Peptide-Resin step1 {Step 1: Sulfonylation | Add o-NBS-Cl, Base (e.g., Collidine)} start->step1 step2 {Step 2: Methylation | Add Methylating Agent (e.g., MeI, MeOTs) + Hindered Base} step1->step2 Wash (DMF, DCM) step3 {Step 3: Desulfonylation | Add Thiol (e.g., β-ME) + Base (e.g., DBU)} step2->step3 Wash (DMF, DCM) next_coupling Couple next Fmoc-AA-OH (High-Power Reagents) step3->next_coupling Wash (DMF, DCM) check End of Sequence? next_coupling->check check->start No (Fmoc Deprotection) cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes purify Purify Peptide (RP-HPLC) cleavage->purify

Figure 1: High-level workflow for SPPS incorporating the on-resin N-methylation module.

The mechanism involves making the amide nitrogen sufficiently acidic for alkylation and then removing the activating group.

N_Methylation_Mechanism A Peptide-NH-Resin R1 + o-NBS-Cl + Base A->dummy1 Sulfonylation B Peptide-N(SO₂Ar)-Resin (Sulfonamide) R2 + CH₃I / Base (e.g., DBU, MTBD) B->dummy2 Methylation C Peptide-N(Me)(SO₂Ar)-Resin (Methylated Sulfonamide) R3 + 2-Mercaptoethanol + DBU C->dummy3 Desulfonylation D Peptide-N(Me)H-Resin (N-Methylated Peptide) R1->B R2->C R3->D dummy1->B dummy2->C dummy3->D

Figure 2: The three-step chemical transformation for on-resin N-methylation via the o-NBS method.

Detailed Experimental Protocol

This protocol assumes a standard manual or automated solid-phase peptide synthesis setup starting from a pre-loaded Wang or 2-chlorotrityl chloride resin. All steps are performed in a filtered reaction vessel.

Materials & Reagents:

  • Fmoc-protected amino acids with tBu-based side chain protection where applicable.

  • SPPS-grade resin (e.g., Fmoc-Gly-Wang resin).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF.

  • N-Methylation Reagents:

    • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

    • Collidine or 2,4,6-trimethylpyridine.

    • Methyl iodide (MeI) or Methyl p-toluenesulfonate (MeOTs).

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • 2-Mercaptoethanol (β-ME).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage & Precipitation:

    • Reagent B: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%).

    • Cold diethyl ether.

  • Analysis & Purification:

    • Analytical and Preparative RP-HPLC systems.

    • Mass Spectrometer (e.g., ESI-MS).

Protocol Steps:

I. Peptide Elongation (Standard Fmoc-SPPS)

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 eq.) using HATU (3.8 eq.) and DIPEA (6 eq.) in DMF for 1.5-3 hours.[7]

  • Washing: Wash the resin as in step I.3.

  • Repeat: Repeat steps I.2-I.5 until you reach the amino acid residue that is to be N-methylated. After coupling this residue, proceed to step I.2 one final time to expose the free amine.

II. On-Resin N-Methylation ("One-Pot" Module)

This three-step procedure is performed sequentially in the same reaction vessel.

  • Step 1: Sulfonylation (o-NBS Protection)

    • Wash the deprotected peptide-resin with DCM (3x).

    • Prepare a solution of o-NBS-Cl (5 eq.) and collidine (10 eq.) in DCM.

    • Add the solution to the resin and shake for 60-90 minutes at room temperature.

    • Validation: Take a small resin sample, wash, and perform a Kaiser test. A negative result (yellow beads) confirms the complete protection of the primary amine.

    • Wash the resin with DCM (5x) and DMF (5x).[3]

  • Step 2: Methylation

    • Prepare a solution of the methylating agent (e.g., MeI, 10 eq.) and a hindered base (e.g., DBU, 5 eq.) in DMF.

    • Add the solution to the sulfonated peptide-resin and shake for 30-45 minutes.

    • Causality: A hindered, non-nucleophilic base is used here to deprotonate the sulfonamide nitrogen without causing side reactions.[9]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Step 3: Desulfonylation (o-NBS Removal)

    • Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF.

    • Add the solution to the resin and shake for 10 minutes, drain, and repeat for another 10 minutes. The solution will typically turn a deep red/brown color.

    • Causality: The thiol (2-mercaptoethanol) acts as a nucleophile to cleave the sulfonyl group, which is facilitated by the base (DBU).[3][10]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x). The N-terminal amine is now methylated and ready for the next coupling.

III. Coupling onto the N-Methylated Amine

  • Challenge: This is the most difficult coupling step due to the reasons outlined in Section 1.2. Standard coupling conditions are often insufficient.

  • High-Power Coupling: Couple the next Fmoc-amino acid (4 eq.) using a potent coupling reagent like HATU (3.8 eq.) with DIPEA (6 eq.) in DMF.[11]

  • Extended Time/Double Coupling: Allow the reaction to proceed for at least 4 hours, or perform a double coupling (repeat the coupling step twice). Microwave-assisted coupling can also significantly improve efficiency.[12]

  • Validation: Monitor the coupling completion using a chloranil or bromophenol blue test, as the Kaiser test does not work for secondary amines.[3]

  • Washing: Wash the resin thoroughly as in step I.3.

IV. Synthesis Completion, Cleavage, and Purification

  • Continue Elongation: Continue standard Fmoc-SPPS (Section I) until the full peptide sequence is assembled.

  • Final Cleavage & Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with Reagent B (TFA/TIS/Water) for 2-3 hours at room temperature.[8]

    • Causality: TIS is a scavenger that quenches the reactive tert-butyl cations generated during cleavage, preventing re-alkylation of sensitive residues like Tryptophan or Cysteine.[8]

    • Filter the resin and collect the TFA filtrate.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove organic scavengers.[13]

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., DMSO, then dilute with water/acetonitrile).

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).[13]

    • Analyze fractions for purity by analytical RP-HPLC and confirm the identity and mass of the final product by mass spectrometry.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues in N-Methylated Peptide Synthesis

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Incomplete Sulfonylation Insufficient reagents or reaction time; moisture inactivating o-NBS-Cl.Use fresh, anhydrous DCM. Increase reaction time to 2h. Confirm with a Kaiser test before proceeding.[3]
Incomplete Methylation Ineffective base; degraded methylating agent.Use a stronger hindered base like MTBD. Use fresh methyl iodide.[9][14]
Incomplete Desulfonylation Insufficient reaction time or reagents.Increase the number of treatments with the thiol/DBU cocktail to 3x10 minutes. Ensure the solution changes color.[10]
Low Yield After Coupling to N-Me Residue Steric hindrance impeding the reaction.Use a more potent coupling reagent (e.g., PyAOP). Perform a double coupling or increase reaction time to >4h. Consider microwave-assisted synthesis.[11][12]
Aspartimide formation For Asp residues adjacent to the N-methylation site, prolonged exposure to base (DBU, Piperidine) can cause side reactions.This is a known issue, particularly with Asp. Minimize exposure time to DBU during desulfonylation.[9]
Multiple Peaks in HPLC Slow cis/trans isomerization around the N-methylated peptide bond.This is an inherent property. Heat the sample gently before injection or use a modified mobile phase (e.g., with low TFA concentration) to potentially coalesce peaks.[11]

Conclusion

The one-pot, on-resin N-methylation method integrated into an Fmoc/tBu SPPS framework represents a powerful and versatile strategy for synthesizing N-methylated peptides. By localizing the modification to the solid support, this protocol obviates the need for preparing specialized monomers and provides flexibility in choosing the methylation site. While challenges such as the difficult coupling onto the methylated nitrogen remain, they can be overcome with optimized conditions and potent reagents. This approach provides medicinal chemists with a reliable and efficient toolkit to explore N-methylation as a strategy to enhance the therapeutic potential of peptide drug candidates.

References

  • Bioorganic & Medicinal Chemistry. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ScienceDirect.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. BenchChem.
  • BenchChem. (n.d.).
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16, 683-690.
  • LifeTein. (n.d.).
  • BenchChem. (n.d.). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
  • Bitan, G., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
  • Chen, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100898.
  • El-Faham, A., et al. (2018).
  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 87(12), 7856-7865.
  • Hewitt, S. N., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(43), 13768-13771.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Steric Hindrance in N-Methyl Alanine Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The introduction of N-methyl alanine (N-Me-Ala) into a peptide backbone creates a dual-threat challenge: steric hindrance and electronic deactivation .[1] The N-methyl group eliminates the amide proton (a key hydrogen bond donor), altering the local conformation and significantly reducing the nucleophilicity of the amine.[1] Furthermore, when activating an N-methylated amino acid (coupling of N-Me-Ala), the risk of racemization via oxazolonium ion formation increases dramatically.[1]

This guide moves beyond standard Fmoc protocols, offering a decision matrix for "difficult" couplings where standard HBTU/DIEA methods fail.

Diagnostic Workflow: The Decision Matrix

Before altering your protocol, identify the specific failure mode using the logic tree below.

decision_tree Start Start: Low Yield with N-Me-Ala CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Decision1 Is the desired mass present? CheckLCMS->Decision1 NoMass No: Unreacted Amine Found Decision1->NoMass Coupling TO N-Me-Ala (Nucleophile Issue) WrongMass Yes: But Wrong Retention Time (Isomer) Decision1->WrongMass Coupling OF N-Me-Ala (Electrophile Issue) DKP Mass = Dipeptide - 18Da (DKP) Decision1->DKP Diketopiperazine Formation Sol_Steric Solution: Switch to COMU or BTC Increase Temp (50°C) NoMass->Sol_Steric Sol_Racem Solution: Switch Base to TMP/Collidine Reduce Activation Time WrongMass->Sol_Racem Sol_DKP Solution: Trityl Backbone Protection or Fragment Coupling DKP->Sol_DKP

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure involving N-methylated residues.

Reagent Selection: The "Hardware"

Standard reagents (HBTU, TBTU) often fail with N-Me-Ala because they lack the reactivity to overcome the steric barrier.[1] We recommend upgrading to 7-azabenzotriazole or Oxyma-based chemistries.[1]

ReagentClassBest Use CaseMechanism of AdvantageRacemization Risk
HATU Uronium (Aza)Coupling TO N-Me-Ala (Standard)The pyridine nitrogen in the leaving group (HOAt) provides "neighboring group participation," accelerating the reaction via a pre-organized transition state [1].[1]Low (if base is controlled)
COMU Uronium (Oxyma)Coupling TO N-Me-Ala (Safer/Green)Third-generation reagent based on Oxyma Pure.[1] Superior solubility and safety profile compared to HATU (non-explosive).[2] Shows color change (Red/Orange) to indicate reaction progress [2].Very Low
PyAOP PhosphoniumDifficult couplings (N-Me to N-Me)Phosphonium salts avoid guanidinylation of the hindered amine, a common side reaction with uronium salts during slow couplings [3].[1]Low
BTC Acid ChlorideCrisis Mode (Steric Wall)Generates an acid chloride in situ. Acid chlorides are the most reactive electrophiles available, bypassing the steric barrier entirely [4].Zero (if base-free or Collidine used)

Technical Support Q&A: Troubleshooting Specific Failures

Scenario A: "I cannot couple the next amino acid onto the N-terminal N-Me-Ala."

Diagnosis: The secondary amine of N-Me-Ala is sterically hindered and less nucleophilic.[1] The Fix:

  • Switch Reagent: Move from HBTU to COMU or HATU .

  • Double Couple: Perform the coupling twice (2 x 1 hour).

  • Check for Guanidinylation: If using HATU/HBTU, the slow reaction rate allows the reagent to react with the amine, permanently "capping" it as a guanidine.

    • Solution: Switch to a phosphonium salt like PyAOP , which cannot guanidinylate the amine [3].

Scenario B: "I am seeing double peaks (isomers) after coupling N-Me-Ala to the chain."

Diagnosis: You have racemized the N-Me-Ala residue during activation.[1][3] The Mechanism: N-alkyl amino acids are highly prone to oxazolonium formation.[1] The N-methyl group promotes the cis conformation of the peptide bond, facilitating the attack of the carbonyl oxygen on the activated ester [5].[1] The Fix:

  • Change the Base: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine) or sym-Collidine .[1] These are weaker, non-nucleophilic bases that are less likely to abstract the

    
    -proton.[1]
    
  • Pre-activation Protocol: Do NOT pre-activate for more than 30 seconds. Add the base last, directly to the resin mixture if possible.

Scenario C: "My peptide mass is missing, and I see a peak corresponding to [Dipeptide - H2O]."

Diagnosis: Diketopiperazine (DKP) formation. The Mechanism: After deprotecting the Fmoc group of the 2nd residue attached to N-Me-Ala, the free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.[1] This is kinetically favored by the cis-amide conformer induced by the N-methyl group.[1] The Fix:

  • Bulky Trityl Resins: Use 2-Chlorotrityl chloride (2-CTC) resin.[1] The steric bulk of the linker inhibits the cyclization attack.

  • Fast Coupling: Do not leave the deprotected dipeptide sitting in DMF. Immediately couple the third amino acid.

Advanced Protocols

Protocol 1: High-Efficiency COMU/Microwave Method

Recommended for standard "difficult" sequences.[1]

  • Reagents:

    • Amino Acid (4 eq)

    • COMU (4 eq)

    • Oxyma Pure (4 eq)

    • DIEA (8 eq)

  • Procedure:

    • Dissolve AA, COMU, and Oxyma in DMF (0.2 M).

    • Add DIEA immediately prior to dispensing.

    • Microwave Settings: Heat to 75°C (for standard AA) or 50°C (for Cys/His/Arg to prevent racemization) with 30W power for 5 minutes [6].

  • Note: The solution will turn bright orange/red. If it turns yellow/colorless prematurely, the coupling may have stalled or the base is consumed.

Protocol 2: The "Nuclear Option" – BTC (Triphosgene) Coupling

WARNING: Generates Phosgene gas in situ. Must be performed in a high-efficiency fume hood. Use this when N-Me-Ala must be coupled to another N-Me residue (N-Me-AA to N-Me-AA).[1]

This method generates an acid chloride in situ, which is small and highly reactive, overcoming massive steric hindrance without racemization [4].

btc_workflow Step1 Dissolve AA + BTC in THF (Dry) Step2 Add Collidine (10 eq) (Forms Acyl Chloride) Step1->Step2 Argon atm Step3 Reaction: 1 min (Pre-activation) Step2->Step3 Precipitate forms Step4 Add to Resin React 1 hour Step3->Step4 Filter susp.

Figure 2: BTC-mediated in situ acid chloride coupling workflow.

Detailed Steps:

  • Preparation: Suspend the Fmoc-N-Me-Amino Acid (3 eq) and BTC (1 eq) in dry THF (not DMF, as DMF reacts with acid chlorides).

  • Activation: Add sym-Collidine (10 eq) dropwise.[1] A white precipitate (collidinium chloride) will form immediately.

  • Reaction: Stir for 1 minute to ensure acid chloride formation.

  • Coupling: Add the suspension (or filtered solution) to the resin-bound peptide.

  • Time: Allow to react for 60 minutes.

  • Quench: Wash resin with DCM, then DMF.[2]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive.[2][4][5][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link

  • El-Faham, A., & Albericio, F. (2010).[1][6][7] COMU: a third generation of uronium-type coupling reagents.[1][6][7][10] Journal of Peptide Science, 16(1), 6-9.[1][6][7] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] Link

  • Gola, J., et al. (2012). Highly efficient synthesis of sterically hindered peptides... using bis(trichloromethyl)carbonate (BTC).[8][11] Journal of Peptide Science. Link

  • Anteunis, M. J. O. (1998). Racemization during the synthesis of peptides of N-methylamino acids.[1][3][12][13] Journal of Peptide Science. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link

Sources

Detecting deletion sequences in N-Me-Ala peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Me-Ala Peptide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for solid-phase synthesis of N-methylated peptides. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges associated with the synthesis and analysis of peptides containing N-methylalanine (N-Me-Ala), with a specific focus on identifying and characterizing deletion sequences.

N-methylation is a critical modification for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1]

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide that are missing one or more amino acid residues from the target sequence.[2][3][4][5] They arise from an incomplete coupling reaction during solid-phase peptide synthesis (SPPS), where a portion of the growing peptide chains fails to have the next amino acid attached.[3][6] These impurities can be difficult to separate from the full-length product and can significantly impact the biological activity and safety profile of the peptide.

Q2: Why is the incorporation of N-Me-Ala particularly prone to causing deletion sequences?

A2: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-Me-Ala residue sterically hinders the approach of the incoming activated amino acid, which slows down the kinetics of the coupling reaction.[1][7][8] This effect is especially pronounced when coupling another amino acid onto an N-terminal N-Me-Ala residue.[1] This often leads to incomplete reactions and the formation of deletion sequences.[1][7]

Q3: What are the primary analytical methods for detecting N-Me-Ala deletion sequences?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for detecting and characterizing deletion sequences.[9]

  • Reversed-Phase HPLC (RP-HPLC) is used to separate the deletion sequences from the target peptide based on differences in hydrophobicity.[9][10] Deletion sequences, being shorter and often more hydrophilic, will typically have different retention times.[2]

  • Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide and its impurities. A deletion sequence will have a lower molecular weight than the target peptide, corresponding to the mass of the missing amino acid(s).[3][9]

  • Tandem Mass Spectrometry (MS/MS) provides definitive sequence information by fragmenting the peptide and analyzing the resulting fragment ions. This allows for the precise localization of the missing amino acid within the sequence.[11]

Troubleshooting Guides

Problem: My crude HPLC chromatogram shows multiple peaks close to the main product peak, suggesting potential deletion sequences.

Underlying Cause:

The presence of multiple peaks, especially those eluting earlier than the main product, is a strong indicator of deletion or truncated sequences.[2] The steric bulk of the N-Me-Ala residue likely led to inefficient coupling at that position. Standard coupling reagents may not be sufficiently reactive for such sterically hindered couplings.[12]

Troubleshooting Workflow:

  • Initial Assessment with LC-MS: The first step is to obtain the molecular weights of the main peak and the surrounding impurity peaks using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Mass Difference Analysis: Calculate the mass difference between the main product and each impurity. Compare these differences to the residue mass of the amino acids in your sequence. A mass difference corresponding to the mass of an amino acid is strong evidence of a deletion sequence.

Expected Mass Differences for Common Amino Acid Deletions

Amino Acid DeletedResidue Mass (Da)
Glycine (Gly)57.02
Alanine (Ala)71.04
N-Methylalanine (N-Me-Ala) 85.05
Valine (Val)99.07
Leucine (Leu)113.08
Isoleucine (Ile)113.08
Proline (Pro)97.05
Phenylalanine (Phe)147.07
Serine (Ser)87.03
Threonine (Thr)101.05

This table provides a non-exhaustive list. Please refer to a comprehensive amino acid residue mass table for your specific sequence.

Problem: Mass spectrometry confirms the presence of a deletion, but I need to pinpoint the exact location of the missing N-Me-Ala residue.

Underlying Cause:

While LC-MS can confirm the presence of a deletion by molecular weight, it does not provide sequence information.[11] To definitively identify the site of the deletion, fragmentation analysis using tandem mass spectrometry (MS/MS) is required.

Troubleshooting Workflow:

The choice of fragmentation method is critical for sequencing N-methylated peptides.

  • Collision-Induced Dissociation (CID): This is a common fragmentation method, but the presence of the N-methyl group can influence fragmentation pathways, sometimes making interpretation challenging.[11]

  • Electron Transfer Dissociation (ETD): This method is often preferred for N-methylated peptides as it preserves labile modifications, leading to clearer fragmentation patterns and more reliable sequencing.[11]

By analyzing the resulting b- and y-ion series in the MS/MS spectrum, you can reconstruct the peptide sequence and identify the missing residue.[13]

Experimental Protocols

Protocol 1: RP-HPLC for Deletion Sequence Screening

This protocol outlines a standard method for the initial analysis of a crude peptide sample to assess purity.

  • Column Selection: Start with a C18 reversed-phase column, which is suitable for a wide range of peptides.[9][14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

  • Gradient Elution: Employ a linear gradient to elute the peptides. A typical starting gradient would be 5-65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm, which is optimal for detecting the peptide backbone.[9][14]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks.[2][10]

Protocol 2: Confirmation of N-Me-Ala Deletion by LC-MS/MS

This protocol provides a general workflow for confirming the amino acid sequence and localizing the N-Me-Ala residue.

  • LC Separation: Utilize the optimized RP-HPLC method from Protocol 1 to separate the peptide mixture. The eluent from the HPLC is directly introduced into the mass spectrometer.[9]

  • MS1 Scan: As the main peak and suspected deletion sequence peaks elute, acquire full scan mass spectra (MS1) to determine their precursor ion m/z values.

  • MS/MS Fragmentation: Perform data-dependent acquisition where the instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation. Use ETD if available for clearer fragmentation of the N-methylated peptide.

  • Sequence Analysis: Use de novo sequencing software to analyze the MS/MS spectra.[13] The software will identify the b- and y-ion series to reconstruct the amino acid sequence for both the target peptide and the impurity. The gap in the ion series for the impurity will correspond to the deleted N-Me-Ala residue.

Visualizations

SPPS_Deletion_Workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Analysis & Detection cluster_results Results & Interpretation SPPS Solid-Phase Peptide Synthesis (with N-Me-Ala) Cleavage Resin Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Product Cleavage->Crude HPLC RP-HPLC Analysis Crude->HPLC LCMS LC-MS Analysis HPLC->LCMS Chromatogram Impurity Peaks Detected HPLC->Chromatogram MSMS Tandem MS (MS/MS) Fragmentation LCMS->MSMS MassDiff Mass Difference Matches N-Me-Ala Residue LCMS->MassDiff SequenceConfirm Deletion Site Confirmed MSMS->SequenceConfirm Chromatogram->LCMS MassDiff->MSMS

Caption: Workflow for detecting N-Me-Ala deletion sequences.

Deletion_Mechanism cluster_outcome Possible Outcomes Start Resin-Peptide-(N-Me-Ala)-NH2 Coupling Coupling Step: + Activated Fmoc-AA-OH Start->Coupling Success Complete Coupling (Target Peptide) Coupling->Success High Efficiency Failure Incomplete Coupling (Steric Hindrance) Coupling->Failure Low Efficiency NextCycle Next Deprotection/ Coupling Cycle Success->NextCycle Capping Capping Step (e.g., Acetic Anhydride) Failure->Capping Unreacted amine is capped Capping->NextCycle DeletionProduct Final Product: Peptide with N-Me-Ala Deletion NextCycle->DeletionProduct ...results in deletion impurity

Caption: Formation of a deletion sequence due to steric hindrance.

References

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13).
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1).
  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs.
  • Should My Peptide Be Methylated? - LifeTein. (2025, September 25).
  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
  • Understanding HPLC Purity Testing for Research Peptides. (2025, December 7).
  • Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides - Benchchem.
  • HPLC of Peptides and Proteins.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Contamination Issues - Benchchem.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. - ResearchGate.
  • Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Peptides - Benchchem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2025, May 22).
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15).
  • Ribosomal Synthesis of N-Methyl Peptides - PMC.
  • How to Determine Peptide Sequences - Novor Cloud. (2021, August 17).
  • A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. (2023, October 6).
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Peptide Sequencing: Techniques and Applications.
  • De novo peptide sequencing - Wikipedia.
  • A Degenerate Peptide Library Approach to Reveal Sequence Determinants of Methyllysine-Driven Protein Interactions - Frontiers. (2020, April 9).
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (2025, May 23).

Sources

Validation & Comparative

Comparative Guide: NMR Spectrum Analysis of Tert-butyl 2-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-(methylamino)propanoate (also known as Sarcosine tert-butyl ester or N-Methylalanine tert-butyl ester) represents a critical intermediate in the synthesis of N-methylated peptides, a class of peptidomimetics valued for their metabolic stability and membrane permeability.

This guide provides a technical analysis of its Nuclear Magnetic Resonance (NMR) profile. Unlike standard amino acid esters, the N-methyl group introduces specific spectral behaviors—including amine inversion and salt-dependent shifts—that require precise interpretation. We compare this product against its Methyl Ester and N-Boc protected counterparts to demonstrate its superior analytical resolution in complex matrices.

Part 1: Structural Context & Comparative Utility

In drug development, the choice of protecting group dictates not only synthetic strategy but also analytical clarity. The tert-butyl group offers distinct advantages over the methyl ester in NMR analysis.

Comparative Performance Matrix
FeatureTert-butyl 2-(methylamino)propanoate Methyl 2-(methylamino)propanoate Boc-N-Me-Ala-OtBu
Protecting Group Signal

~1.45 ppm (9H, s)

~3.70 ppm (3H, s)

~1.45 (tBu) + ~1.40 (Boc)
Spectral Window (3-4 ppm) Clean (Only

-CH visible)
Crowded (Overlap of O-Me and

-CH)
Broad/Split (Rotamers)
Base Stability High (Resists hydrolysis)Low (Prone to hydrolysis)High
Acid Stability Low (Cleaves w/ TFA)High (Stable to TFA)Low
NMR Time Scale Fast Exchange (Sharp peaks)Fast Exchange (Sharp peaks)Slow Exchange (Rotamers visible)
The "Rotamer" Problem in Alternatives

A critical analytical challenge with N-methylated amino acids is the presence of cis/trans rotamers when the nitrogen is acylated (e.g., Boc-protected).

  • Observation: In Boc-N-Me-Ala-OtBu , the N-methyl signal often splits into two unequal peaks (ratio ~3:1) due to restricted rotation around the carbamate bond.

  • Advantage: The free amine Tert-butyl 2-(methylamino)propanoate does not exhibit this phenomenon. The N-inversion is fast on the NMR time scale, resulting in sharp, singlet-averaged signals that allow for precise integration and purity assessment.

Part 2: 1H NMR Analysis & Assignments

The following data represents the Free Base form in


. Note that commercial samples are often supplied as HCl salts , which require specific handling (see Protocol).
Chemical Shift Table (Free Base in , 400 MHz)
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
A:

-CH
3.12Quartet (q)1H7.0Distinctive quartet; shifts downfield in salt form.
B: N-CH

2.32Singlet (s)3H-Sharp singlet. Broadens if trace acid is present.
C: NH ~1.60Broad (br s)1H-Highly variable; concentration/moisture dependent.
D: t-Butyl 1.46Singlet (s)9H-Diagnostic intense singlet.
E:

-CH

1.24Doublet (d)3H7.0Couples to

-CH.
Solvent & Salt Effects (Critical for Validation)

The chemical shift of the N-Methyl and


-CH protons is highly sensitive to protonation state.
  • HCl Salt in

    
    : 
    
    • The amine becomes ammonium (

      
      ).
      
    • 
      -CH:  Shifts downfield to ~3.90 ppm  due to the electron-withdrawing effect of the positive charge.
      
    • N-Me: Shifts downfield to ~2.55 ppm and may appear as a triplet or broad peak due to coupling with the ammonium protons.

    • Ammonium Protons: Broad signal ~9.0-9.5 ppm.

Technical Insight: If your spectrum shows the N-Me signal at 2.6 ppm in


, your "free base" has likely degraded or protonated. Perform a basic wash (sat. 

) to restore the free base profile.

Part 3: 13C NMR & DEPT Analysis

Carbon NMR provides definitive confirmation of the ester structure, distinguishing it from potential hydrolysis byproducts (free acid).

Carbon TypeShift (

ppm,

)
Signal Characteristics
Carbonyl (C=O) 175.2Quaternary. Low intensity.
t-Butyl (C-O) 80.8Quaternary. Distinctive of t-butyl esters.[1][2]

-Carbon
60.5CH. Positive in DEPT-135.
N-Methyl 34.8CH

. Positive in DEPT-135.
t-Butyl Methyls 28.0CH

. Intense signal.

-Methyl
19.1CH

.

Part 4: Experimental Protocols

Workflow 1: Sample Preparation for HCl Salts

Commercial samples are typically stable HCl salts. Direct dissolution in


 often results in poor solubility or broad peaks.

SamplePrep Start Start: 20mg HCl Salt Choice Solvent Choice? Start->Choice DMSO Option A: DMSO-d6 (Direct Dissolution) Choice->DMSO Quick Check CDCl3 Option B: CDCl3 (Requires Free Basing) Choice->CDCl3 Structural Analysis Acquire Acquire NMR (16 Scans min.) DMSO->Acquire ProcessB 1. Dissolve in DCM 2. Wash w/ sat. NaHCO3 3. Dry (MgSO4) & Evaporate CDCl3->ProcessB ProcessB->Acquire

Figure 1: Decision tree for NMR sample preparation of amino acid ester salts.

Workflow 2: Impurity Profiling

Common impurities include residual solvents from synthesis (Toluene, THF) or hydrolysis products (Alanine, t-Butanol).

  • Prepare Sample: Dissolve 10 mg of compound in 0.6 mL

    
    .
    
  • Acquisition: Run standard 1H (sw=20ppm, d1=1s).

  • Integration Logic:

    • Calibrate t-Butyl singlet (1.46 ppm) to 9.00 integral.

    • Check 2.32 ppm (N-Me). Should be 3.00.

    • Check for t-Butanol: Singlet at 1.28 ppm. (Indicates hydrolysis).

    • Check for Toluene: Multiplets at 7.1-7.3 ppm and singlet at 2.36 ppm (overlaps with N-Me!). Caution: Toluene overlap can artificially inflate the N-Me integral.

Part 5: Stability & Reactivity Pathway

Understanding the stability profile is essential for storage and handling.

Stability cluster_comparison Compare: Methyl Ester Compound Tert-butyl 2-(methylamino)propanoate Acid Strong Acid (TFA/HCl) Compound->Acid Sensitive Base Base (NaOH/Et3N) Compound->Base Resistant ProductA Cleavage -> N-Me-Alanine (Free Acid) + Isobutylene Acid->ProductA ProductB Stable (No Hydrolysis) Base->ProductB MeEster Methyl Ester Analog MeBase Base (NaOH) MeEster->MeBase MeHyd Hydrolysis -> Free Acid MeBase->MeHyd

Figure 2: Stability profile comparison. Unlike methyl esters, the tert-butyl ester is stable to base, allowing N-acylation under basic conditions without saponification.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] J. Org.[5] Chem.1997 , 62, 7512–7515.[5] Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Easton, C. J.; Hutton, C. A. "Synthesis of N-Methylated Amino Acids." Chem. Rev.2002, 102, 1887-1918. (Context on N-methyl amino acid stability and rotamers).
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general amino acid ester chemical shift prediction).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.